DNP-X, SE
Description
The exact mass of the compound N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O8/c21-14-7-8-15(22)18(14)28-16(23)4-2-1-3-9-17-12-6-5-11(19(24)25)10-13(12)20(26)27/h5-6,10,17H,1-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBNUJCDIAGXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584259 | |
| Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82321-04-8 | |
| Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
DNP-X, SE: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-X, SE, chemically known as 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester, is a versatile amine-reactive labeling reagent with significant applications in biological research and diagnostics.[1][2][3] Its utility stems from two primary properties: the dinitrophenyl (DNP) group acts as a hapten, enabling sensitive detection with anti-DNP antibodies, and it can function as an effective quencher in Förster Resonance Energy Transfer (FRET) based assays.[1][2][3][4]
This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in immunoassays and oxidative stress detection. The inclusion of a seven-atom aminohexanoyl spacer ('X') between the DNP moiety and the succinimidyl ester group enhances the accessibility of the DNP hapten for antibody binding.[5]
Core Properties and Specifications
This compound is a valuable tool for covalently labeling proteins, peptides, and amine-modified oligonucleotides. The succinimidyl ester (SE) group reacts efficiently with primary amines under slightly basic conditions to form stable amide bonds.[6]
Chemical and Physical Properties
| Property | Value | Reference |
| Full Chemical Name | 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester | [1][2] |
| Molecular Weight | 394.34 g/mol | [3] |
| CAS Number | 82321-04-8 | [1] |
| Appearance | Yellow crystalline solid | [7] |
| Solubility | Soluble in anhydrous DMSO or DMF | [1] |
| Absorption Maximum (λmax) | 360-400 nm | [1] |
Storage and Handling
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C, protected from light and moisture | [1] |
| Stock Solution Stability | Prepare fresh in anhydrous DMSO or DMF. Solutions are unstable. | [1][3] |
| Long-term Storage of Stock | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month (protect from light). | [2] |
Mechanism of Action and Reaction Scheme
The primary utility of this compound lies in its ability to covalently attach the DNP hapten to biomolecules. The succinimidyl ester is a highly reactive group that readily acylates primary amines, such as the N-terminus of proteins or the epsilon-amine of lysine residues.
Caption: Reaction of this compound with a primary amine on a biomolecule.
Experimental Protocols
General Protocol for Protein Labeling
This protocol is a general guideline for labeling antibodies (e.g., IgG) and can be adapted for other proteins.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein to be labeled (at a concentration of 2-10 mg/mL)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[1]
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Protein: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[8]
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
Reaction: While stirring, slowly add a 10-20 fold molar excess of the this compound solution to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]
-
Purification: Remove unreacted this compound and byproducts by gel filtration or dialysis against an appropriate buffer (e.g., PBS).[1]
General Protocol for Amine-Modified Oligonucleotide Labeling
Materials:
-
This compound
-
Anhydrous DMSO
-
Amine-modified oligonucleotide
-
Labeling Buffer: 0.1 M tetraborate buffer, pH 8.5[9]
Procedure:
-
Prepare Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer.
-
Prepare this compound Solution: Dissolve 160 µg of this compound in DMSO for every 100 µg of oligonucleotide.[6][9]
-
Reaction: Add the this compound solution to the oligonucleotide solution and mix well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Purification: Purify the labeled oligonucleotide from the reaction mixture using ethanol precipitation followed by gel electrophoresis or reverse-phase HPLC.[8]
Caption: Workflow for labeling a protein with this compound.
Applications in Research
Immunoassays
A primary application of this compound is in the development of immunoassays. Biomolecules labeled with DNP can be detected with high sensitivity using anti-DNP antibodies. This is particularly useful when a direct antibody to the target molecule is not available or when developing a universal detection system.
Caption: Detection of an analyte using a DNP-labeled probe and an anti-DNP antibody.
Förster Resonance Energy Transfer (FRET)
This compound can act as an excellent FRET quencher, particularly when paired with donor fluorophores such as tryptophan (Trp) or tyrosine (Tyr).[1][2][3][4] This property is leveraged in the design of FRET-based assays for monitoring enzymatic activity, such as proteases. In a typical assay, a peptide substrate is labeled with a donor fluorophore and DNP as the quencher. Cleavage of the peptide by a protease separates the donor and quencher, resulting in an increase in fluorescence.
| FRET Pair | Förster Distance (R₀) | Reference |
| MCA/DNP | 36.5 Å | [10] |
| ACC/DNP | 34.7 Å | [10] |
MCA: (7-Methoxycoumarin-4-yl)acetyl; ACC: 7-amino-4-carbamoylmethylcoumarin
Detection of Oxidative Stress
While this compound itself is not a direct probe for oxidative stress, the DNP hapten is central to a common method for detecting protein carbonylation, a marker of oxidative damage. In this method, carbonylated proteins are derivatized with 2,4-dinitrophenylhydrazine (DNPH), which introduces a DNP moiety onto the protein. These DNP-adducts can then be detected using anti-DNP antibodies in techniques like ELISA or Western blotting.[11]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Aminohexanoic acid, DNP [anaspec.com]
- 5. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. biotium.com [biotium.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and Localization of Markers of Oxidative Stress by In Situ Methods: Application in the Study of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DNP-X, SE: Structure, Properties, and Applications
This technical guide provides an in-depth overview of 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester (DNP-X, SE). It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation, immunoassays, and FRET-based detection systems. This document details the chemical structure, physicochemical properties, core applications, and detailed experimental protocols associated with this compound.
Core Compound Identification and Properties
This compound is a well-characterized amine-reactive chemical compound.[1][2] Its systematic name is 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester.[1][3][4][5][6][7][8] The molecule incorporates three key functional components:
-
A Dinitrophenyl (DNP) Group: This unit acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier, such as a protein. It is specifically recognized by anti-DNP antibodies.[1][2][4][5][7]
-
A Succinimidyl Ester (SE): This is a highly reactive group that readily forms stable amide bonds with primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue.[4][9]
-
An Aminohexanoyl Spacer ('X'): A seven-atom spacer arm separates the DNP hapten from the succinimidyl ester.[9] This spacer minimizes steric hindrance, thereby improving the accessibility of the DNP moiety for detection by anti-DNP antibodies.[9]
Physicochemical and Quantitative Data
The key properties of this compound are summarized in the table below. This data is critical for calculating molar quantities, ensuring appropriate storage, and planning experiments.
| Property | Value | Source(s) |
| Systematic Name | 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester | [1][4][5][10] |
| Molecular Formula | C₁₆H₁₈N₄O₈ | [5][8][10] |
| Molecular Weight | 394.34 g/mol | [1][2][4][5][10] |
| Exact Mass | 394.112 g/mol | [8] |
| CAS Number | 82321-04-8 | [1][3][7][8][10] |
| Appearance | Light yellow to yellow solid powder | [2][8] |
| Purity | ≥95% - 98.47% (as determined by HPLC) | [5][10] |
| Melting Point | 152°C | [8] |
| Solubility | Soluble in anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [2][4] |
| Storage Conditions | Store at -20°C, protected from light. Stock solutions are unstable and should be prepared fresh. | [1][5][8][9][10] |
Mechanisms of Action and Applications
This compound is a versatile tool with two primary applications in research and development: haptenylation for immunodetection and Fluorescence Resonance Energy Transfer (FRET) quenching.
Haptenylation for Immunological Detection
The most common application of this compound is to label proteins, peptides, or other amine-containing molecules with the DNP hapten. Once conjugated, the DNP-labeled molecule can be readily detected in various immunoassays (e.g., ELISA, Western blotting, immunohistochemistry) using a specific anti-DNP antibody.
The general workflow for this application is illustrated below.
FRET Quenching
This compound also serves as an excellent non-fluorescent acceptor (quencher) in FRET-based assays.[1][4][6] It is particularly effective when paired with fluorescent amino acids like Tryptophan (Trp) or Tyrosine (Tyr) as donors.[1][2][4][6][7] This property is widely exploited in protease activity assays. In such an assay, a peptide substrate is synthesized with a fluorescent donor at one end and the DNP quencher at the other. In the intact state, the proximity of the DNP group quenches the donor's fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to a measurable increase in fluorescence.
The mechanism is visualized in the following diagram.
Experimental Protocols
Successful use of this compound requires careful attention to solution preparation, reaction conditions, and purification.
Stock Solution Preparation
Due to the hydrolysis of the succinimidyl ester in aqueous solutions, stock solutions must be prepared in an anhydrous organic solvent and used promptly.[4]
-
Solvent Selection: Use high-quality, anhydrous DMSO or DMF.[2][4]
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution, typically 10-50 mM, by dissolving the powder in the chosen anhydrous solvent.[5] For example, to prepare a 10 mM stock solution, dissolve 3.94 mg of this compound in 1 mL of anhydrous DMSO.
-
-
Storage: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Protect from light and moisture.[5][8][9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
The following table provides volumes of DMSO needed to prepare common stock concentrations.
| Mass of this compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |
| 1 mg | 2.536 mL | 507.2 µL | 253.6 µL |
| 5 mg | 12.68 mL | 2.536 mL | 1.268 mL |
| 10 mg | 25.36 mL | 5.072 mL | 2.536 mL |
| Data derived from molecular weight 394.34 g/mol .[7] |
General Protocol for Amine Labeling
This protocol provides a general workflow for conjugating this compound to a protein or other amine-containing macromolecule.
-
Materials:
-
This compound stock solution (10 mM in anhydrous DMSO).
-
Target molecule containing primary amines (e.g., protein).
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-9.0).[4] Crucially, avoid buffers containing primary amines like Tris, as they will compete for reaction with the SE ester. [4]
-
Purification system (e.g., dialysis cassette, gel filtration column like Sephadex G-25).[4]
-
-
Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DNP-X acid, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]
- 7. DNP-X acid, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester] *CAS 82321-04-8* | AAT Bioquest [aatbio.com]
- 8. This compound | DNP-X acid | CAS# 82321-04-8 | InvivoChem [invivochem.com]
- 9. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. N-Succinimidyl N-(2,4-dinitrophenyl)-6-aminocaproate = 95 HPLC 82321-04-8 [sigmaaldrich.com]
DNP-X, SE: A Technical Guide to its Mechanism of Action for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester (DNP-X, SE). The document is structured to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed insights into its chemical reactivity, its role as a hapten in immunological studies, and the well-characterized effects of the dinitrophenyl (DNP) moiety as a mitochondrial uncoupler.
Chemical Mechanism of Action: Amine-Reactive Labeling
This compound is an amine-reactive compound widely used for the covalent labeling of proteins, peptides, and other biomolecules.[1][2][3] The core of its reactivity lies in the succinimidyl ester (SE) group, which readily reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[4]
The reaction proceeds via nucleophilic acyl substitution, where the amino group acts as the nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming the stable amide linkage. The reaction is most efficient at a slightly alkaline pH (typically 7.2-9.0), where the amino groups are deprotonated and thus more nucleophilic.
A competing reaction is the hydrolysis of the succinimidyl ester in aqueous solutions, which results in the formation of the unreactive carboxylic acid. The rate of hydrolysis increases with pH. Therefore, careful control of the reaction conditions is crucial to maximize the labeling efficiency.
Experimental Protocol: Protein Labeling with this compound and Determination of Degree of Labeling (DOL)
This protocol provides a general procedure for labeling a protein with this compound and calculating the degree of labeling.
Materials:
-
This compound
-
Protein of interest
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing for purification
-
Spectrophotometer
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10 to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
DOL Calculation:
-
Measure the absorbance of the purified DNP-labeled protein at 280 nm (A280) and 360 nm (A360, the approximate absorbance maximum for DNP).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the DNP group at 280 nm:
-
Protein Concentration (M) = [A280 - (A360 × CF)] / ε_protein
-
Where:
-
CF (Correction Factor) for DNP is approximately 0.3.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL) using the following formula:[5][6][7]
-
DOL = A360 / (ε_DNP × Protein Concentration (M))
-
Where:
-
ε_DNP is the molar extinction coefficient of the DNP group at 360 nm (approximately 17,400 M⁻¹cm⁻¹).
-
-
-
Quantitative Data: Reaction Parameters
| Parameter | Value | Notes |
| Molar Extinction Coefficient (ε) of DNP | ~17,400 M⁻¹cm⁻¹ at 360 nm | In aqueous buffer |
| Correction Factor (CF) at 280 nm | ~0.3 | For calculating protein concentration |
| Optimal Reaction pH | 7.2 - 9.0 | Balances amine reactivity and ester hydrolysis |
Biological Mechanism of Action: The DNP Hapten
Once conjugated to a carrier molecule, the dinitrophenyl (DNP) group acts as a potent hapten, a small molecule that can elicit an immune response when attached to a larger carrier, such as a protein.[8] This property is extensively utilized in immunology to study allergic responses and B-cell activation.
The primary mechanism involves the crosslinking of immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils.[9][10] This crosslinking triggers a complex signaling cascade, leading to the degranulation of these cells and the release of inflammatory mediators, such as histamine, proteases (e.g., tryptase), and newly synthesized lipid mediators (e.g., leukotrienes and prostaglandins).[11]
Signaling Pathway of DNP-Induced Mast Cell Degranulation
The binding of a multivalent DNP-conjugated antigen to IgE-FcεRI complexes initiates the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the receptor by the Src family kinase Lyn.[12] This creates docking sites for the Syk tyrosine kinase, which is subsequently activated and phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells).[9] This leads to the activation of multiple downstream pathways, including the phospholipase Cγ (PLCγ) pathway, which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and the activation of PKC are critical for the fusion of granules with the plasma membrane and the release of their contents.
Caption: DNP-induced mast cell degranulation pathway.
Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
RBL-2H3 mast cell line
-
Anti-DNP IgE
-
DNP-conjugated antigen (e.g., DNP-BSA)
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG, substrate for β-hexosaminidase)
-
Stop buffer (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and allow them to adhere. Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) overnight.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Stimulation: Add varying concentrations of DNP-antigen to the wells and incubate for 30-60 minutes at 37°C. Include a negative control (buffer only) and a positive control for total lysis (e.g., Triton X-100).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Enzyme Reaction: Add the supernatant to another 96-well plate containing the pNAG substrate solution. Incubate for 1-2 hours at 37°C.
-
Stopping the Reaction: Add the stop buffer to each well.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each sample relative to the total lysis control.
Quantitative Data: Hapten-Antibody Interaction and Cellular Response
| Parameter | Value | Notes |
| Dissociation Constant (Kd) of DNP variants for IgE | 8.1 nM to 9.2 µM | Demonstrates a range of affinities can trigger a response.[13][14] |
| Threshold for Mast Cell Degranulation | Hapten Kd < 235 nM | HTAs with affinities weaker than this failed to stimulate degranulation.[13][14] |
| Tryptase release upon IgE challenge | 1.75 ± 0.1 µg/mL | In DNP-IgE-sensitized KU812 cells.[11] |
Biological Mechanism of Action: DNP as a Mitochondrial Uncoupler
The 2,4-dinitrophenol (DNP) moiety, separate from its haptenic function, is a well-established mitochondrial uncoupling agent.[15] It acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis via oxidative phosphorylation.[16]
The mechanism involves DNP picking up a proton in the acidic intermembrane space, diffusing across the inner mitochondrial membrane, and releasing the proton into the more alkaline mitochondrial matrix. This "short-circuiting" of the proton flow uncouples electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat. This leads to an increase in oxygen consumption as the electron transport chain attempts to re-establish the proton gradient.[16]
Signaling Pathways Affected by DNP-Mediated Mitochondrial Uncoupling
The cellular response to mild mitochondrial uncoupling by DNP involves the reprogramming of several key signaling pathways. Notably, DNP has been shown to suppress the mammalian target of rapamycin (mTOR) and insulin-PI3K-MAPK signaling pathways.[17] Conversely, it upregulates pathways involved in adaptive stress responses, such as the cAMP response element-binding protein (CREB) signaling pathway.[17]
Caption: DNP's effect on mitochondrial and cellular signaling.
Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption
This protocol uses a Seahorse XF Analyzer or a similar instrument to measure the effect of DNP on mitochondrial respiration.
Materials:
-
Cells of interest
-
Seahorse XF cell culture microplate
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
DNP (uncoupler)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Load the sensor cartridge with oligomycin, DNP, and rotenone/antimycin A in the appropriate ports. Calibrate the instrument.
-
Mitochondrial Stress Test:
-
Establish a baseline oxygen consumption rate (OCR).
-
Inject oligomycin to inhibit ATP synthase, revealing the OCR linked to proton leak.
-
Inject a titration of DNP to determine the maximal respiration rate.
-
Inject rotenone and antimycin A to shut down mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Quantitative Data: Mitochondrial Uncoupling and Downstream Effects
| Parameter | Value | Notes |
| DNP concentration for maximal ATPase activity | ~0.1 mM and 0.2 mM | In rat-liver mitochondria.[18] |
| DNP dose for increased BDNF mRNA in mice | 1-5 mg/kg/day | In vivo study.[19] |
| ATP levels in S. cerevisiae after DNP treatment | Dose-dependent decrease | High dose resulted in a mean luminosity of 767 RLU compared to 31,645 RLU in control.[20] |
| EC50 for mTOR inhibition by various inhibitors | 0.3-1000 nM range for some compounds | Data for DNP's direct effect on mTOR EC50 is not readily available in this context.[21] |
This compound as a FRET Quencher
In addition to its role as a hapten, the DNP group can also function as an efficient quencher in Förster Resonance Energy Transfer (FRET) applications.[1] DNP can act as an acceptor for fluorophores such as tryptophan, 7-methoxycoumarin-4-acetic acid (MCA), and 2-aminobenzoic acid (Abz).[22][23] The absorbance spectrum of DNP overlaps well with the emission spectra of these donors, allowing for efficient energy transfer and quenching of the donor's fluorescence when in close proximity. Upon cleavage of the linker separating the donor and DNP by a protease, for example, the fluorescence of the donor is restored.
Quantitative Data: FRET Quenching Properties
| Parameter | Value | Notes |
| Fluorescence Quantum Yield (ΦF) of quenched substrate | 0.00288 - 0.00504 | For ACC/dnp and MCA/dnp pairs, respectively.[24] |
| Förster Distance (R0) for ACC/dnp pair | 34.7 Å | The distance at which FRET efficiency is 50%.[24] |
| Absorbance Maximum of DNP | ~360 nm | [24] |
Conclusion
This compound is a versatile tool for researchers with a multifaceted mechanism of action. Its primary utility lies in its ability to covalently label biomolecules through its amine-reactive succinimidyl ester. The attached DNP moiety can then serve as a powerful hapten to study immunological responses, particularly mast cell degranulation, or as an efficient FRET quencher. Furthermore, understanding the profound effects of the DNP group as a mitochondrial uncoupler and its influence on key cellular signaling pathways is crucial for interpreting experimental results where DNP-labeled molecules are introduced into biological systems. This guide provides the foundational knowledge, experimental protocols, and quantitative data necessary for the effective application of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. This compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online [thermofisher.com]
- 4. biochemistry - Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential mast cell outcomes are sensitive to FcεRI-Syk binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of weak-affinity epitope-IgE interactions prevents mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IgE-Induced Mast Cell Activation Is Suppressed by Dihydromyricetin through the Inhibition of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of Syk activity by antiviral adaptor MAVS in FcεRI signaling pathway [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthetic Allergen Design Reveals The Significance of Moderate Affinity Epitopes in Mast Cell Degranulation [scholarworks.indianapolis.iu.edu]
- 15. fortislife.com [fortislife.com]
- 16. droracle.ai [droracle.ai]
- 17. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch" by Roger Vaughan [digitalrepository.unm.edu]
- 21. researchgate.net [researchgate.net]
- 22. Tide Fluor™ and Tide Quencher™ Dyes, Optimized for Maximizing the Power of Fluorescence Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]
- 23. bachem.com [bachem.com]
- 24. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
DNP-X, SE: A Technical Guide to the Core Principles of Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester) is a versatile, amine-reactive labeling reagent with significant applications in biological research and drug development. Its utility stems from two primary detection principles: highly specific recognition by anti-dinitrophenyl (anti-DNP) antibodies and its function as an efficient quencher in Förster Resonance Energy Transfer (FRET) applications. This technical guide provides an in-depth exploration of the core principles underlying the detection of this compound-labeled biomolecules. It includes a detailed overview of its chemical properties and reactivity, comprehensive experimental protocols for labeling and detection, and a quantitative analysis of the factors governing its application.
Introduction to this compound
This compound is a chemical compound that contains three key functional components:
-
A Dinitrophenyl (DNP) group: This aromatic group acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule such as a protein. This property is the basis for immuno-detection methods.
-
An Aminohexanoic acid spacer ('X'): This seven-atom spacer arm separates the DNP group from the reactive succinimidyl ester. This separation minimizes steric hindrance and enhances the accessibility of the DNP moiety to anti-DNP antibodies.[1]
-
A Succinimidyl Ester (SE) group: This is an amine-reactive functional group that readily forms stable amide bonds with primary amino groups present in biomolecules, such as the N-terminus of proteins or the side chain of lysine residues.[2]
The DNP group also possesses spectral properties that make it an excellent quencher for specific fluorophores, most notably tryptophan and tyrosine, through the process of FRET.[3][4]
Principle of Detection I: Immuno-detection
The most common method for detecting this compound-labeled molecules relies on the high-affinity and specific binding of anti-DNP antibodies to the DNP hapten.[2] This interaction can be leveraged in a variety of standard immunoassay formats.
Signaling Pathway: Antibody-Antigen Recognition
The fundamental principle is the non-covalent, yet highly specific, binding of the paratope of an anti-DNP antibody to the DNP epitope on the labeled biomolecule. This interaction forms a stable immune complex that can be subsequently detected.
Caption: Immuno-detection of a DNP-labeled biomolecule.
Experimental Protocol: Indirect ELISA for DNP-Labeled Protein Quantification
This protocol outlines a typical indirect Enzyme-Linked Immunosorbent Assay (ELISA) to detect and quantify a DNP-labeled protein.
Materials:
-
This compound labeled protein (antigen)
-
Anti-DNP primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
High-binding 96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Dilute the DNP-labeled protein to a suitable concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the anti-DNP primary antibody in Blocking Buffer to the recommended concentration.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Caption: Indirect ELISA workflow for DNP-labeled antigen detection.
Principle of Detection II: Förster Resonance Energy Transfer (FRET)
This compound can act as an acceptor molecule (quencher) in FRET when paired with a suitable donor fluorophore, such as the amino acid tryptophan.[3] FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).
Signaling Pathway: FRET Quenching
When a tryptophan residue in a protein is excited by light, it can transfer its energy to a nearby this compound molecule without emitting a photon. This results in a decrease (quenching) of the tryptophan's fluorescence and, in some cases, an increase in the acceptor's emission if it is fluorescent (though DNP is primarily a quencher). The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor.
Caption: FRET mechanism between Tryptophan and DNP-X.
Experimental Protocol: Monitoring Protein Conformational Changes using Tryptophan-DNP FRET
This protocol describes a general method to observe conformational changes in a protein by labeling it with this compound and monitoring the quenching of intrinsic tryptophan fluorescence.
Materials:
-
Protein of interest containing at least one tryptophan residue and a primary amine for labeling.
-
This compound
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., desalting column)
-
Fluorometer
Procedure:
-
Protein Labeling:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Stop the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) or by proceeding directly to purification.
-
-
Purification:
-
Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
FRET Measurement:
-
Measure the fluorescence spectrum of the unlabeled protein by exciting at ~280 nm and recording the emission from ~300 nm to 400 nm. Note the peak fluorescence intensity at ~350 nm.
-
Measure the fluorescence spectrum of the DNP-labeled protein under the same conditions.
-
Induce a conformational change in both the labeled and unlabeled protein samples (e.g., by adding a ligand, changing pH, or temperature).
-
Measure the fluorescence spectra again after the conformational change.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor (tryptophan) in the presence of the acceptor (DNP), and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Compare the change in FRET efficiency before and after the conformational change to infer changes in the distance between the tryptophan and the DNP label.
-
Quantitative Data and Considerations
This compound Labeling Reaction
The efficiency of the reaction between this compound and a primary amine is influenced by several factors.
| Parameter | Recommended Condition | Rationale |
| pH | 8.0 - 9.0 | The primary amine must be deprotonated to be nucleophilic. At lower pH, the amine is protonated and unreactive. At higher pH, hydrolysis of the succinimidyl ester becomes significant, reducing labeling efficiency. |
| Buffer | Amine-free (e.g., bicarbonate, phosphate) | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the this compound. |
| Molar Excess of this compound | 10- to 20-fold | A molar excess ensures a higher probability of labeling the target molecule. The optimal excess should be determined empirically. |
| Solvent for this compound | Anhydrous DMSO or DMF | This compound is readily soluble in these organic solvents. The solvent must be anhydrous to prevent premature hydrolysis of the succinimidyl ester.[3] |
| Temperature | 4°C to Room Temperature | The reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow down the reaction and potentially reduce non-specific labeling. |
| Reaction Time | 30 minutes to 2 hours | The reaction is typically complete within this timeframe. Longer incubation times may not significantly increase labeling and can lead to hydrolysis.[3] |
FRET Parameters for Tryptophan-DNP Pair
The efficiency of FRET is described by the Förster equation:
E = 1 / (1 + (r / R₀)⁶)
Where:
-
E is the FRET efficiency.
-
r is the distance between the donor and acceptor.
-
R₀ is the Förster distance, the distance at which FRET efficiency is 50%.
The Förster distance depends on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles. For the tryptophan-DNP pair, the R₀ is typically in the range of 20-30 Å, making it suitable for measuring intramolecular distances in proteins.
| Parameter | Description | Typical Value/Consideration for Trp-DNP |
| Spectral Overlap | The degree to which the emission spectrum of tryptophan overlaps with the absorption spectrum of DNP. | Good overlap, as tryptophan emits around 350 nm and DNP absorbs in this region. |
| Donor Quantum Yield (Φ_D) | The ratio of photons emitted to photons absorbed by tryptophan. | Highly dependent on the local environment of the tryptophan residue in the protein (can range from 0.01 to 0.35). |
| Refractive Index (n) | The refractive index of the medium between the donor and acceptor. | Typically assumed to be ~1.4 for biological macromolecules in aqueous solution. |
| Orientation Factor (κ²) | A factor that accounts for the relative orientation of the donor and acceptor transition dipoles. | Often assumed to be 2/3 for freely rotating molecules in solution. |
| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. | Estimated to be in the range of 20-30 Å. |
Conclusion
This compound is a powerful tool for researchers in the life sciences. Its dual-mode detection capability, through both highly specific immuno-detection and its utility as a FRET quencher, provides a versatile platform for a wide range of applications. By understanding the core principles of its reactivity and detection, and by carefully controlling experimental parameters, researchers can effectively utilize this compound for protein labeling, quantification, and the study of molecular interactions and conformational dynamics. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for the successful implementation of this compound-based assays.
References
An In-depth Technical Guide to the Core Chemistry of DNP-X, SE Succinimidyl Ester
This guide provides a comprehensive overview of the chemistry, applications, and experimental protocols related to DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) for researchers, scientists, and drug development professionals. This compound is a versatile, amine-reactive chemical probe essential for bioconjugation, enabling the attachment of the dinitrophenyl (DNP) hapten to various biomolecules.
Core Chemistry and Properties
This compound is characterized by a succinimidyl ester (SE) functional group, which is highly reactive towards primary and secondary amines. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the DNP moiety from the reactive ester. This spacer is designed to enhance the accessibility of the conjugated DNP group to anti-DNP antibodies.[1]
The molecule's primary function is to serve as a building block for developing probes that can be recognized by anti-DNP antibodies or to act as an effective Förster Resonance Energy Transfer (FRET) quencher, particularly when paired with tryptophan (Trp) or tyrosine (Tyr) residues in proteins.[2][3][4]
Physicochemical Properties
Quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 394.34 g/mol | [3][5][6] |
| Appearance | Yellow solid | [5] |
| Solubility | Soluble in DMSO and DMF | [5] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month (protect from light) | [2] |
Reaction Mechanism and Kinetics
The core of this compound chemistry lies in the reaction of its succinimidyl ester group with nucleophilic primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins. This reaction, known as aminolysis or acylation, results in the formation of a stable amide bond.
Factors Influencing Reaction Efficiency:
-
pH: Optimal labeling is typically achieved in the pH range of 8.0-9.5.[7][8]
-
Buffer: Amine-free buffers such as phosphate, borate, or carbonate are recommended to avoid competition with the target molecule.[7][12]
-
Solvent: this compound should be dissolved in anhydrous DMSO or DMF before being added to the aqueous reaction mixture.[7][8]
-
Concentration: The efficiency of the reaction is dependent on the concentration of both the protein and the labeling reagent.[13]
Applications in Research and Development
Hapten Labeling for Immunodetection
A primary application of this compound is to introduce the DNP moiety as a hapten onto proteins, peptides, or other biomolecules.[2][3][4] The resulting DNP-labeled conjugate can then be detected with high specificity and affinity by anti-DNP antibodies in various immunoassays, including ELISA, western blotting, and immunohistochemistry. The spacer arm facilitates the binding of the antibody to the DNP group.[1]
FRET Quencher
The DNP group is an excellent non-fluorescent quencher for a variety of fluorophores, including tryptophan, 7-methoxycoumarin-4-yl acetyl (Mca), and 2-aminobenzoyl (Abz).[2][4][14][15] In Förster Resonance Energy Transfer (FRET), the DNP quencher accepts energy from an excited donor fluorophore when they are in close proximity, resulting in the quenching of the donor's fluorescence.[16] This principle is widely used in developing assays for protease activity, where a peptide substrate is dual-labeled with a fluorophore and a DNP quencher. Cleavage of the peptide by a protease separates the donor and quencher, leading to an increase in fluorescence.[16]
Quantitative data on the FRET properties of a DNP-containing substrate are presented below.
| FRET Pair | Förster Distance (R₀) | Quenched Substrate Quantum Yield (ΦF) | Unquenched Fluorophore Quantum Yield (ΦF) | Source |
| ACC/dnp | 34.7 Å | 0.00288 | 0.861 | [4] |
| MCA/dnp | 36.5 Å | 0.00504 | 0.718 | [4] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5, or Tris buffer)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-20 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the reagent can be used.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with continuous stirring, protected from light.
-
Quenching (Optional): To terminate the reaction, add a quenching reagent like hydroxylamine or Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted this compound and by-products by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[7][8]
Characterization of DNP-Labeled Proteins
After purification, it is essential to characterize the conjugate.
-
Degree of Labeling (DOL): The DOL, which is the average number of DNP molecules per protein, can be determined spectrophotometrically. Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the DNP group (around 360 nm). The DOL can then be calculated using the Beer-Lambert law, correcting for the contribution of the DNP label to the absorbance at 280 nm.[12]
-
Purity and Integrity: SDS-PAGE can be used to confirm the integrity of the labeled protein and to check for the presence of aggregates or degradation products.[17]
-
Functionality: It is crucial to perform a functional assay to ensure that the labeling process has not compromised the biological activity of the protein.
DNP and Cellular Signaling Pathways
While this compound is a tool for labeling, the DNP moiety itself (2,4-dinitrophenol) is known to have biological activity as a mitochondrial uncoupler. Studies have shown that DNP can modulate cellular signaling pathways. For instance, DNP treatment in brain cells has been shown to down-regulate the insulin signaling pathway, which in turn affects the mTOR (mammalian target of rapamycin) signaling network.[18] Additionally, DNP can engage Ca²⁺ and CREB (cAMP response element-binding protein) signaling pathways, leading to the upregulation of genes related to synaptic plasticity.[18]
This is an important consideration for researchers using DNP-labeled probes in live-cell imaging or in vivo studies, as the DNP moiety itself could potentially perturb the biological system being investigated.
Conclusion
This compound succinimidyl ester is a powerful and versatile reagent for the amine-specific labeling of biomolecules. Its utility in creating probes for immunodetection and as a FRET quencher makes it an invaluable tool in various fields of biological research and drug development. A thorough understanding of its chemistry, reaction conditions, and potential biological effects is crucial for its successful application.
References
- 1. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. DNP-X acid, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester] *CAS 82321-04-8* | AAT Bioquest [aatbio.com]
- 7. ulab360.com [ulab360.com]
- 8. interchim.fr [interchim.fr]
- 9. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Tide Fluor™ and Tide Quencher™ Dyes, Optimized for Maximizing the Power of Fluorescence Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]
- 15. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. benchchem.com [benchchem.com]
- 17. doctor2020.jumedicine.com [doctor2020.jumedicine.com]
- 18. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
DNP-X, SE for FRET Quenching: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-X, SE, or 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester, is a versatile amine-reactive compound widely employed in biological research. Its primary applications lie in its ability to function as a hapten for immunological detection and, more significantly, as an efficient non-fluorescent quencher in Förster Resonance Energy Transfer (FRET) studies. This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and applications of this compound in FRET-based assays, with a particular focus on its utility in drug discovery and development.
This compound is particularly effective as a FRET acceptor when paired with donor fluorophores such as the intrinsic amino acids Tryptophan (Trp) and Tyrosine (Tyr).[1][2][3] The succinimidyl ester (SE) moiety of this compound reacts efficiently with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[4] This allows for the site-specific labeling of peptides, proteins, and other biomolecules.
Core Principles of this compound in FRET Quenching
FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[5][6] In the context of this compound, the donor (e.g., Tryptophan) is excited by an external light source. If the DNP quencher is sufficiently close, the excitation energy from the donor is transferred to the DNP molecule instead of being emitted as fluorescence. This results in the quenching of the donor's fluorescence.
The efficiency of this quenching is exquisitely sensitive to the distance between the donor and the DNP quencher, following a 1/r⁶ relationship, where 'r' is the distance between them. This principle is the foundation of many biological assays. For instance, a peptide substrate can be synthesized with a fluorescent donor on one side of an enzyme cleavage site and the DNP quencher on the other. In the intact peptide, the donor and quencher are in close proximity, leading to efficient FRET and low fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, disrupting FRET and resulting in a measurable increase in donor fluorescence.[1][7]
Quantitative Data
A thorough understanding of the photophysical properties of DNP and its FRET partners is essential for the design and interpretation of experiments. The following tables summarize key quantitative data.
| Parameter | Value | Reference |
| Chemical Name | 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester | [3] |
| Molecular Weight | 394.34 g/mol | [3] |
| CAS Number | 82321-04-8 | [3] |
| Appearance | Light yellow to yellow solid powder | [8] |
| Solubility | Soluble in DMSO and DMF | [9] |
| Moiety | Type | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) |
| Tryptophan | Donor | ~280 nm | ~350 nm | ~5,600 M⁻¹cm⁻¹ at 280 nm |
| Tyrosine | Donor | ~274 nm | ~303 nm | ~1,490 M⁻¹cm⁻¹ at 274 nm |
| DNP | Quencher | ~363 nm | Non-fluorescent | ~15,900 M⁻¹cm⁻¹ at 363 nm for Lys(Dnp) |
| FRET Pair | Förster Distance (R₀) | Description | Reference |
| Mca/Dnp | ~36.5 Å | A commonly used FRET pair in protease assays, providing a good estimate for DNP's quenching radius. | [1] |
| ACC/Dnp | ~34.7 Å | Another efficient FRET pair for protease assays. | [3] |
| Trp/Dnp | ~19.7 Å | Estimated Förster distance for the Tryptophan-DNP pair. | [10] |
Experimental Protocols
Protocol 1: Labeling of Peptides/Proteins with this compound
This protocol outlines the general steps for conjugating this compound to a peptide or protein containing a primary amine.
Materials:
-
This compound
-
Peptide or protein to be labeled
-
Labeling Buffer: 100 mM sodium bicarbonate or carbonate buffer, pH 8.3-9.0
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., G-25) for purification
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the peptide or protein in the labeling buffer at a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 15-fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~363 nm (for the DNP group).
Protocol 2: FRET-Based Protease Activity Assay
This protocol provides a framework for a continuous kinetic assay to measure protease activity using a DNP-quenched fluorescent peptide substrate.
Materials:
-
DNP-labeled fluorescent peptide substrate
-
Purified protease
-
Assay Buffer: Buffer appropriate for the specific protease being studied.
-
Fluorescence plate reader or fluorometer
Procedure:
-
Prepare Stock Solutions:
-
Substrate Stock: Dissolve the DNP-labeled peptide in DMSO to a concentration of 1-10 mM. Store at -20°C, protected from light.
-
Enzyme Stock: Prepare a concentrated stock of the protease in a suitable buffer and store at -80°C.
-
-
Assay Setup (96-well plate format):
-
Prepare working solutions of the substrate and enzyme by diluting the stock solutions in the assay buffer.
-
Add the substrate working solution to each well. The final concentration is typically in the low micromolar range.
-
Include controls:
-
No-enzyme control: Substrate in assay buffer.
-
No-substrate control: Enzyme in assay buffer.
-
Inhibitor control (optional): Substrate and enzyme with a known inhibitor.
-
-
-
Initiate Reaction: Add the enzyme working solution to the wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the donor fluorophore. Record the fluorescence intensity over time.
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial velocity of the reaction is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated based on a standard curve of the free fluorophore.
-
Applications in Drug Development
This compound-based FRET quenching assays are powerful tools in various stages of drug discovery and development.
High-Throughput Screening (HTS) for Enzyme Inhibitors
The protease assay described above can be readily adapted for HTS of compound libraries to identify potential enzyme inhibitors. The simplicity and continuous nature of the assay allow for rapid screening of thousands of compounds. A decrease in the rate of fluorescence increase in the presence of a test compound indicates potential inhibition of the enzyme.
Studying Protease Activity in Apoptosis
Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). FRET-based substrates containing a caspase-specific cleavage sequence flanked by a fluorophore and a DNP quencher are widely used to monitor caspase activity in real-time.[4][11][12] This allows for the screening of compounds that modulate apoptosis, a key therapeutic strategy in cancer and neurodegenerative diseases.
G-Protein Coupled Receptor (GPCR) Signaling and Drug Screening
FRET-based assays are also employed to study the conformational changes and protein-protein interactions involved in GPCR signaling, a major target for drug development.[13][14][15] While direct labeling of GPCRs with this compound can be challenging, FRET can be used to monitor the interaction of GPCRs with downstream signaling partners, such as G-proteins or arrestins, which can be labeled. For example, a fluorescently labeled G-protein subunit and a DNP-labeled interacting protein could be used to screen for compounds that modulate this interaction.
Conclusion
This compound is a valuable tool for researchers in life sciences and drug discovery. Its ability to efficiently quench fluorescence through FRET when paired with suitable donors like Tryptophan and Tyrosine enables the development of sensitive and robust assays for a wide range of biological processes. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the effective implementation of this compound in FRET-based applications, from fundamental research to high-throughput drug screening.
References
- 1. benchchem.com [benchchem.com]
- 2. listlabs.com [listlabs.com]
- 3. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.bu.edu [sites.bu.edu]
- 5. Quenched Fluorescent Peptides – ProteoGenix [proteogenix.science]
- 6. cpcscientific.com [cpcscientific.com]
- 7. scielo.br [scielo.br]
- 8. abcam.com [abcam.com]
- 9. Quantifying macromolecular interactions in living cells using FRET two-hybrid assays | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins [thno.org]
- 13. Time-resolved FRET strategy to screen GPCR ligand library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Fluorescent probes for G-protein-coupled receptor drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of DNP-X, SE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester), a critical amine-reactive building block. Understanding these properties is paramount for its effective use in bioconjugation, drug development, and various research applications. This document outlines the core physicochemical properties, experimental protocols for assessment, and key signaling pathways associated with the dinitrophenyl (DNP) moiety.
Core Concepts: Solubility and Stability of this compound
This compound is a molecule that combines the haptenic properties of the dinitrophenyl group with a succinimidyl ester (SE) functionality, rendering it reactive towards primary amines. Its utility is intrinsically linked to its ability to be dissolved in appropriate solvents and its stability during storage and reaction.
Solubility: The solubility of this compound is largely dictated by its chemical structure. The dinitrophenyl group is aromatic and relatively non-polar, contributing to its hydrophobic nature. Consequently, this compound exhibits limited solubility in aqueous solutions.[1] It is, however, readily soluble in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the succinimidyl ester.[2]
Stability: The primary factor governing the stability of this compound is the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis.[3] This reaction, which cleaves the ester bond to yield 6-(2,4-Dinitrophenyl)aminohexanoic acid and N-hydroxysuccinimide, is irreversible and renders the compound inactive for its intended amine conjugation.[3] The rate of hydrolysis is significantly influenced by pH, with stability decreasing as the pH becomes more alkaline.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the solubility and stability of this compound and related NHS esters.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 20 | 50.72 | Sonication is recommended[2] |
| DMSO | ~50 | ~126.79 | Use of newly opened, hygroscopic DMSO is critical[4] |
Table 2: Stability of this compound (Powder and in Solvent)
| Form | Storage Temperature (°C) | Duration | Light/Moisture Conditions |
| Powder | -20 | 3 years | Protect from light and moisture[2][5] |
| In Solvent (DMSO) | -80 | 1 year | Protect from light[2] |
| In Solvent (DMSO) | -80 | 6 months | Protect from light[4] |
| In Solvent (DMSO) | -20 | 1 month | Protect from light[4] |
Table 3: General Hydrolytic Stability of N-Hydroxysuccinimide (NHS) Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) |
| 7.0 | 0 | 4 - 5 hours[2][3] |
| 8.6 | 4 | 10 minutes[2][3] |
| 7.0 | Room Temperature | Hours[6] |
| 9.0 | Room Temperature | Minutes[6] |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 9.0 | Room Temperature | 125 minutes* |
*Data from a study on a porphyrin-NHS ester, which can serve as an estimate for the stability of other NHS esters.
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of this compound are provided below. These protocols can be adapted for similar amine-reactive compounds.
Protocol for Determining the Solubility of this compound
This protocol outlines a method to determine the solubility of this compound in a given solvent.
-
Materials:
-
This compound powder
-
Anhydrous solvent of interest (e.g., DMSO, DMF)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer
-
-
Procedure:
-
Prepare a series of concentrations of this compound in the chosen solvent in microcentrifuge tubes.
-
Vortex each tube vigorously for at least 1 minute to facilitate dissolution.
-
Allow the solutions to equilibrate at room temperature for 30 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet any undissolved solid.
-
Carefully inspect the supernatant for clarity and the bottom of the tube for any precipitate. A clear solution with no visible precipitate indicates complete dissolution at that concentration.
-
(Optional) Quantify the concentration of the dissolved this compound in the clear supernatant using a spectrophotometer by measuring its absorbance at its maximum wavelength (typically 360-400 nm).[2]
-
Protocol for Assessing the Hydrolytic Stability of this compound
This protocol describes a method to monitor the hydrolysis of this compound in an aqueous buffer using UV-Vis spectrophotometry. The rate of hydrolysis is determined by measuring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide (NHS).[7]
-
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers of different pH values (e.g., phosphate buffer pH 6.0, 7.0, 8.0)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Equilibrate the aqueous buffer of the desired pH to the desired temperature in a quartz cuvette inside the spectrophotometer.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the buffer in the cuvette and mix quickly. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Immediately begin monitoring the absorbance at 260 nm over time.
-
Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).
-
The rate of hydrolysis can be determined from the initial slope of the absorbance versus time plot. The half-life (t½) can be calculated from the pseudo-first-order rate constant.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important signaling pathways involving the DNP moiety and a general experimental workflow.
Signaling Pathways Involving the DNP Moiety
The 2,4-dinitrophenol (DNP) component of this compound is a well-known mitochondrial uncoupler. By transporting protons across the inner mitochondrial membrane, it dissipates the proton gradient required for ATP synthesis, leading to a decrease in ATP production and an increase in heat generation. This bioenergetic modulation triggers a cascade of cellular signaling events.
Studies have shown that DNP can induce adaptive signaling responses in brain cells. This includes the suppression of the mammalian target of rapamycin (mTOR) and insulin-PI3K-MAPK signaling pathways. Concurrently, DNP treatment has been observed to up-regulate pathways involved in adaptive stress responses, such as the cAMP-response element-binding protein (CREB) pathway, and processes like autophagy. These molecular reprogramming events are associated with neuroprotective effects and have been linked to improved learning and memory in animal models.
Conclusion
The effective application of this compound in research and development hinges on a thorough understanding of its solubility and stability. Its hydrophobic nature necessitates the use of anhydrous organic solvents for dissolution, while its susceptibility to hydrolysis, particularly at neutral to alkaline pH, requires careful handling and immediate use of prepared solutions. The provided experimental protocols offer a framework for the precise characterization of these properties. Furthermore, the bioactivity of the DNP moiety as a mitochondrial uncoupler and modulator of key cellular signaling pathways should be a consideration in its application in biological systems. By adhering to the guidelines and understanding the principles outlined in this technical guide, researchers can ensure the reliable and reproducible use of this compound in their experimental workflows.
References
- 1. d-nb.info [d-nb.info]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to DNP-X, SE: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is a crucial amine-reactive building block extensively utilized in biomedical research. Its primary applications lie in the development of probes for immunological detection, leveraging the high affinity of anti-DNP antibodies for the dinitrophenyl hapten. Furthermore, its ability to function as a Förster Resonance Energy Transfer (FRET) quencher makes it a valuable tool in studying molecular interactions. This guide provides a comprehensive overview of the molecular properties of this compound, detailed protocols for its use in bioconjugation, and an exploration of its role in elucidating immunological signaling pathways.
Core Properties of this compound
This compound is characterized by its dinitrophenyl moiety, a hexanoic acid spacer, and a succinimidyl ester reactive group. The succinimidyl ester allows for efficient and specific labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 394.34 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₈N₄O₈ | [2][5] |
| CAS Number | 82321-04-8 | [2][3][5] |
| Appearance | Light yellow to yellow solid powder | [2] |
| Solubility | Soluble in anhydrous DMSO and DMF | [4] |
| Absorption Maximum (λmax) | ~360 nm | [4][5] |
| Purity | ≥95% (by HPLC) | [5] |
Chemical Structure
The chemical structure of this compound facilitates its function as a labeling reagent. The dinitrophenyl group acts as the hapten, while the NHS ester is the reactive site for conjugation.
Caption: Chemical structure of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in common laboratory applications.
Protein Labeling with this compound
This protocol outlines the steps for conjugating this compound to a protein via its primary amine groups.
Materials:
-
This compound
-
Protein of interest
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 5-20 mg/mL.[6]
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the this compound stock solution. A 10-20 fold molar excess of this compound to the protein is a common starting point, though the optimal ratio should be determined empirically.[7]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.[6]
-
Quenching (Optional): To stop the reaction, add the quenching buffer and incubate for another hour at room temperature.[6]
-
Purification: Remove unconjugated this compound and reaction byproducts by passing the mixture through a size-exclusion chromatography column (e.g., G-25).[7] The DNP-labeled protein will elute first.
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~360 nm (for DNP).[6]
Caption: Experimental workflow for protein labeling with this compound.
Amine Labeling Reaction Mechanism
The succinimidyl ester of this compound reacts with primary amines on biomolecules to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction of this compound with a primary amine.
Applications in Immunological Research
DNP-conjugated molecules are invaluable tools for studying immune responses. The DNP hapten, when conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), can elicit a robust antibody response.
DNP-KLH Induced Humoral Immune Response
Immunization with DNP-KLH is a standard method for studying the humoral immune response, including B-cell activation, antibody production, and memory B-cell formation.[8]
The general pathway involves:
-
Antigen Presentation: Antigen-presenting cells (APCs), such as macrophages, engulf and process the DNP-KLH conjugate.[9] They then present KLH-derived peptides on their MHC class II molecules.
-
T-Cell Activation: Helper T-cells with receptors specific for the KLH peptides bind to the APCs and become activated.[10]
-
B-Cell Activation: B-cells with surface immunoglobulins (antibodies) that recognize the DNP hapten bind to the DNP-KLH conjugate. The B-cell then internalizes the conjugate and presents KLH peptides on its MHC class II molecules.
-
T-Cell Help and B-Cell Proliferation: The activated helper T-cell recognizes the KLH peptide on the B-cell and provides co-stimulatory signals, leading to B-cell proliferation and differentiation.[9]
-
Antibody Production: Differentiated B-cells (plasma cells) secrete large amounts of anti-DNP antibodies.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNP-X acid | CAS# 82321-04-8 | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. DNP-X acid, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Humoral immune response to 2,4-dinitrophenyl--keyhole limpet hemocyanin in antigen-free, germ-free and conventional BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Humoral immunity - Wikipedia [en.wikipedia.org]
- 10. Humoral Immune Response – Boundless Anatomy and Physiology [university.pressbooks.pub]
Methodological & Application
Application Notes and Protocols: DNP-X, SE Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive labeling reagent used to covalently attach the dinitrophenyl (DNP) hapten to proteins and other biomolecules. The succinimidyl ester (SE) moiety reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2] This labeling process is straightforward and allows for the sensitive detection of the labeled protein using anti-DNP antibodies in a variety of applications, including immunoassays and fluorescence resonance energy transfer (FRET) studies.[1][3][4][5] The "X" in this compound refers to a seven-atom aminohexanoyl spacer that separates the DNP group from the reactive ester, which helps to improve the accessibility of the DNP moiety to anti-DNP antibodies.[2] this compound can also act as an effective FRET quencher when paired with fluorescent donors like tryptophan or tyrosine.[3][4][5]
Chemical Properties and Reaction Mechanism
This compound is a yellow, crystalline solid that is soluble in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] The succinimidyl ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvents and avoid amine-containing buffers during the labeling reaction.[4] The labeling reaction is most efficient at a slightly basic pH (8.3-9.0), where the primary amine groups of the protein are deprotonated and thus more nucleophilic.
Caption: Chemical reaction of this compound with a protein's primary amine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical this compound protein labeling experiment. Optimization may be required depending on the specific protein and desired degree of labeling.
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : Protein) | 10:1 to 20:1 | A higher ratio may be needed for dilute protein solutions.[4] Start with a 10:1 ratio and optimize as needed.[6] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations generally lead to more efficient labeling.[6][7] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Must be free of primary amines (e.g., Tris).[4] |
| Reaction pH | 8.3 - 9.0 | Ensures primary amines are deprotonated for efficient reaction.[4][6] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 2 hours | Protect from light during incubation.[1][3] |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh before each use.[2][4] |
| Molar Extinction Coefficient of DNP (ε360nm) | 17,500 M⁻¹cm⁻¹ | Used for calculating the degree of labeling.[6] |
Experimental Protocol: Protein Labeling with this compound
This protocol is a general guideline for labeling proteins with this compound.
Materials
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other amine-free buffer)
-
Quenching Solution (optional): 1 M Tris-HCl or 1 M Glycine, pH 7.4
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS) for purification
Workflow Diagram
Caption: Experimental workflow for protein labeling with this compound.
Procedure
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.[6] Ensure the buffer is free from any primary amine-containing substances.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[2][4] For example, to prepare 100 µL of a 10 mM solution, dissolve approximately 0.39 mg of this compound (MW: 394.34 g/mol ) in 100 µL of anhydrous DMSO.
-
-
Labeling Reaction:
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, a quenching solution such as Tris or glycine can be added to a final concentration of 50-100 mM.[2] This will react with any excess this compound.
-
-
Purify the Labeled Protein:
-
Characterize the DNP-Protein Conjugate:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified DNP-protein conjugate at 280 nm (A280) and 360 nm (A360).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of DNP at 280 nm:
-
Protein Concentration (M) = [A280 - (A360 x CF)] / ε_protein
-
Where CF is the correction factor (A280 of DNP / A360 of DNP) and ε_protein is the molar extinction coefficient of the protein at 280 nm. A typical Rz ratio (OD360nm/OD280nm) for DNP is 3.43.[6]
-
-
Calculate the DOL using the following formula:
-
DOL = A360 / (ε_DNP x Protein Concentration (M))
-
Where ε_DNP at 360 nm is 17,500 M⁻¹cm⁻¹.[6]
-
-
-
Applications and Signaling Pathways
DNP-labeled proteins are versatile tools in research and drug development. Their primary applications include:
-
Hapten for Immunoassays: DNP-labeled proteins can be detected with high sensitivity and specificity using anti-DNP antibodies in various formats such as ELISA, Western blotting, and immunohistochemistry.[9]
-
FRET Quencher: The DNP moiety can serve as an efficient quencher for fluorescent donors like tryptophan and tyrosine in FRET-based assays to study protein-protein interactions and conformational changes.[3][4][5]
-
Probes for Studying Oxidative Damage: DNP derivatives can be used to detect and localize oxidative damage in tissues.[9]
It is important to note that the parent compound, 2,4-dinitrophenol (DNP), is a known mitochondrial uncoupler that can modulate various cellular signaling pathways. At sub-toxic concentrations, DNP has been shown to influence pathways related to cellular metabolism, stress response, and neuroprotection, including:
-
mTOR Signaling Pathway: DNP treatment has been observed to suppress the mTOR pathway.[10][11]
-
Insulin Signaling Pathway: DNP can down-regulate key components of the insulin signaling pathway.[10]
-
CREB Pathway: DNP treatment can up-regulate the Ca2+-calmodulin-CREB signaling pathway, which is involved in synaptic plasticity and memory.[10][11]
Caption: Signaling pathways modulated by the parent compound 2,4-dinitrophenol (DNP).
Disclaimer: The information on signaling pathways pertains to the parent compound 2,4-dinitrophenol and not necessarily the effects of DNP-labeled proteins. The use of DNP-labeled proteins as tools should be distinguished from the pharmacological effects of free DNP.
Storage and Handling
-
This compound: Store at -20°C, protected from light and moisture.[4]
-
This compound Stock Solution: Prepare fresh before each use. If short-term storage is necessary, store at -20°C for no more than a few days.[6]
-
DNP-labeled Protein: Store at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.
References
- 1. biotium.com [biotium.com]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 10. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNP-X, SE Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive chemical probe used to covalently label peptides and proteins. The dinitrophenyl (DNP) group is a hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule, such as a peptide.[1] This property makes DNP-conjugated peptides valuable tools in various research and diagnostic applications.
The succinimidyl ester (SE) functional group of this compound reacts efficiently with primary amines, such as the N-terminal amine of a peptide or the side chain of a lysine residue, to form a stable amide bond. The "X" in this compound refers to a seven-atom aminohexanoyl spacer that separates the DNP moiety from the succinimidyl ester. This spacer minimizes steric hindrance and improves the accessibility of the DNP group for antibody recognition.
This document provides detailed protocols for the conjugation of this compound to peptides, as well as application notes for the use of DNP-conjugated peptides in Fluorescence Resonance Energy Transfer (FRET) assays and Complement-Dependent Cytotoxicity (CDC) assays.
This compound Peptide Conjugation Protocol
This protocol outlines the steps for conjugating this compound to a peptide containing a primary amine.
Materials
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound (stored at -20°C or -80°C, protected from light)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., MALDI-TOF)
Experimental Protocol
-
Peptide Preparation:
-
Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can be first dissolved in a minimal amount of DMF or DMSO and then diluted with the Conjugation Buffer.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL. This solution should be prepared fresh immediately before use, as the succinimidyl ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio may need to be determined empirically for each peptide.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the DNP-Peptide Conjugate:
-
Purify the DNP-peptide conjugate from unreacted this compound and other reaction components by RP-HPLC.
-
Use a C18 column and a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at both 220 nm (for the peptide bond) and 360 nm (for the DNP group).
-
-
Characterization of the DNP-Peptide Conjugate:
-
Confirm the identity and purity of the DNP-peptide conjugate by mass spectrometry (e.g., MALDI-TOF) to verify the addition of the DNP-X moiety.
-
Assess the purity of the conjugate by analytical RP-HPLC.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conjugation Efficiency | Peptide concentration is too low. | Increase the peptide concentration to at least 1 mg/mL. |
| pH of the conjugation buffer is not optimal. | Ensure the pH of the conjugation buffer is between 8.5 and 9.0. | |
| This compound has hydrolyzed. | Prepare a fresh stock solution of this compound immediately before use. | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to peptide. | |
| Multiple Labeled Species | Peptide contains multiple primary amines. | If site-specific labeling is required, consider protecting other amine groups or using a peptide with a single reactive amine. |
| Reaction time is too long. | Reduce the incubation time of the conjugation reaction. | |
| Precipitation during reaction | Low solubility of the peptide or conjugate. | Add a small amount of organic solvent (e.g., DMF or DMSO) to the reaction mixture. |
Application 1: FRET-Based Protease Assays
DNP can serve as an effective quencher for various fluorophores in FRET-based assays. In a typical protease assay, a peptide substrate is synthesized with a fluorophore on one side of the cleavage site and DNP on the other. In the intact peptide, the close proximity of the DNP group quenches the fluorescence of the fluorophore. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Quantitative Data: DNP as a FRET Quencher
| Fluorophore | Donor (Fluorophore) | Acceptor (Quencher) | Förster Radius (R₀) |
| Mca | 7-Methoxycoumarin-4-acetic acid | 2,4-Dinitrophenyl (DNP) | 36.5 Å[2] |
| Abz | 2-Aminobenzoyl | 2,4-Dinitrophenyl (DNP) | N/A |
| ACC | 7-amino-4-carbamoylmethylcoumarin | 2,4-Dinitrophenyl (DNP) | 34.7 Å[2] |
| Trp | Tryptophan | 2,4-Dinitrophenyl (DNP) | N/A |
Experimental Protocol: FRET-Based Protease Assay
-
Prepare Assay Buffer: Prepare a buffer that is optimal for the activity of the protease of interest.
-
Prepare DNP-Peptide Substrate Stock Solution: Dissolve the purified DNP-peptide FRET substrate in DMSO to a concentration of 1-10 mM.
-
Prepare Protease Solution: Dilute the protease to the desired concentration in the assay buffer.
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer.
-
Add the DNP-peptide substrate to each well to a final concentration in the low micromolar range.
-
Initiate the reaction by adding the protease solution to the wells.
-
Include appropriate controls: a no-enzyme control and a no-substrate control.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the samples.
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity.
-
Workflow Diagram: FRET-Based Protease Assay
Caption: Workflow for a FRET-based protease assay.
Application 2: Complement-Dependent Cytotoxicity (CDC) Assays
DNP-conjugated peptides can be used to target specific cells and recruit anti-DNP antibodies, which in turn can initiate the complement cascade, leading to cell lysis. This is a powerful technique for studying antibody-mediated cytotoxicity and for the development of novel immunotherapies.[3]
Quantitative Data: Example of CDC Assay Results
| Target Cells | DNP-Conjugate Concentration | Anti-DNP Antibody Concentration | % Cell Lysis (CDC) |
| Tumor Cell Line A | 10 µM | 10 µg/mL | 65% |
| Tumor Cell Line A | 1 µM | 10 µg/mL | 30% |
| Tumor Cell Line A | 0.1 µM | 10 µg/mL | 10% |
| Control Cells (No Target) | 10 µM | 10 µg/mL | <5% |
This is example data and will vary depending on the cell line, DNP-conjugate, and antibody used.
Experimental Protocol: CDC Assay
-
Cell Preparation:
-
Culture target cells that express the receptor for the peptide moiety of the DNP-peptide conjugate.
-
Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL in a suitable assay medium.
-
-
Assay Setup:
-
In a 96-well plate, seed 50 µL of the cell suspension per well.
-
Add 50 µL of the DNP-peptide conjugate at various concentrations to the wells.
-
Add 50 µL of a fixed concentration of anti-DNP antibody to the wells.
-
Include controls: cells only, cells with DNP-peptide only, cells with antibody only, and a maximum lysis control (e.g., using a lysis buffer).
-
-
Complement Addition:
-
Add 50 µL of a source of complement (e.g., normal human serum or rabbit complement) to each well, except for the heat-inactivated complement control wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
-
Measurement of Cell Lysis:
-
Cell lysis can be measured using various methods, such as:
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from lysed cells using a commercially available kit.
-
Calcein AM Staining: Pre-load cells with Calcein AM, a fluorescent dye that is retained in live cells. Measure the decrease in fluorescence as cells are lysed.[4]
-
Propidium Iodide Staining: Add propidium iodide, a fluorescent dye that only enters dead cells, and measure the increase in fluorescence using a flow cytometer or fluorescence microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of specific cell lysis using the following formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathway: DNP-Peptide Mediated CDC
References
- 1. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
Application Notes and Protocols for DNP-X, SE Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive compound used to label proteins, particularly antibodies, with the dinitrophenyl (DNP) hapten.[1][2][3][4] The succinimidyl ester (SE) moiety reacts with primary amines (e.g., on lysine residues) on the antibody to form stable amide bonds.[5] The "X" in DNP-X refers to a seven-atom aminohexanoyl spacer, which separates the DNP group from the antibody, enhancing its accessibility to anti-DNP antibodies for detection.[1] This labeling technique is valuable in various immunoassays where the DNP-labeled antibody can be detected by a secondary antibody or other anti-DNP affinity reagents. This application note provides detailed protocols for antibody labeling with this compound and discusses the factors influencing labeling efficiency.
Principle of the Reaction
The labeling reaction involves the acylation of primary amines on the antibody by the N-hydroxysuccinimide (NHS) ester of DNP-X. This reaction is highly dependent on pH, with optimal conditions typically between pH 8.0 and 9.0.[6][7] At this pH, the primary amino groups are sufficiently deprotonated and nucleophilic to attack the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond and the release of NHS.
Data Presentation: Factors Influencing Labeling Efficiency
The efficiency of antibody labeling with this compound is influenced by several factors. The following table summarizes key parameters and their typical ranges for optimizing the degree of labeling (DOL), which is the average number of DNP molecules conjugated to a single antibody molecule.
| Parameter | Recommended Range/Value | Impact on Labeling Efficiency | Notes |
| Molar Ratio (this compound : Antibody) | 5:1 to 20:1 | Higher ratios increase the DOL, but excessive labeling can lead to antibody inactivation or precipitation.[6] | The optimal ratio is protein-dependent and should be determined empirically.[8] |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[9] Concentrations below 2 mg/mL can significantly decrease the reaction efficiency.[9][10] | |
| Reaction Buffer pH | 8.0 - 9.5 | The reaction is strongly pH-dependent; higher pH in this range favors the deprotonation of primary amines, increasing reactivity.[6] | A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[5][7] |
| Reaction Time | 1 - 2 hours | Sufficient time is needed for the reaction to proceed to completion. | Longer incubation times do not always lead to higher DOL and may increase the risk of antibody denaturation. |
| Reaction Temperature | Room Temperature | Provides a good balance between reaction rate and protein stability. | |
| Buffer Composition | Amine-free buffers (e.g., PBS, bicarbonate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the this compound, reducing labeling efficiency.[9] | Ensure the antibody is in a suitable buffer before starting the labeling reaction. |
Experimental Protocols
Materials Required
-
Antibody to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[6]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate Buffered Saline (PBS)
Protocol 1: Antibody Labeling with this compound
This protocol is a general guideline for labeling IgG antibodies. Optimization may be required for different antibodies or applications.
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing amines, it must be exchanged into the Reaction Buffer via dialysis or buffer exchange column.
-
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (e.g., 10:1).
-
While gently vortexing, slowly add the this compound stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with continuous stirring, protected from light.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Separate the DNP-labeled antibody from unreacted this compound and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically by measuring the absorbance of the purified DNP-labeled antibody at 280 nm (for protein) and 360 nm (for DNP).
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified DNP-labeled antibody solution at 280 nm (A280) and 360 nm (A360). Dilute the sample with PBS if necessary to obtain readings in the linear range of the spectrophotometer.
-
-
Calculations:
-
The molar extinction coefficient (ε) of DNP at 360 nm is approximately 17,400 M⁻¹cm⁻¹.
-
The concentration of DNP can be calculated using the Beer-Lambert law: [DNP] (M) = A360 / ε_DNP
-
The concentration of the antibody needs to be corrected for the absorbance of DNP at 280 nm. The correction factor (CF) for DNP is approximately 0.3 (A280/A360). Corrected A280 = A280 - (A360 * CF)
-
Calculate the antibody concentration using its molar extinction coefficient (for IgG, ε at 280 nm is ~210,000 M⁻¹cm⁻¹). [Antibody] (M) = Corrected A280 / ε_Antibody
-
The Degree of Labeling (DOL) is the molar ratio of DNP to the antibody: DOL = [DNP] / [Antibody]
-
Visualizations
Caption: Workflow for antibody labeling with this compound.
Caption: Chemical reaction of this compound with a primary amine on an antibody.
References
- 1. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. This compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Contact Us [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. biotium.com [biotium.com]
- 6. ulab360.com [ulab360.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abpbio.com [abpbio.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for DNP-X, SE in ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the use of 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester (DNP-X, SE) in Enzyme-Linked Immunosorbent Assays (ELISAs). This document outlines the chemical properties of this compound, protocols for conjugating it to proteins, and subsequent application in direct and indirect ELISA formats for the detection of anti-DNP antibodies.
Introduction
This compound is an amine-reactive compound used to introduce the dinitrophenyl (DNP) hapten onto proteins and other molecules containing primary amines.[1][2][3][4][5] The succinimidyl ester (SE) group reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. The "X" in its name refers to a seven-atom aminohexanoyl spacer which serves to increase the accessibility of the DNP moiety for binding to anti-DNP antibodies.[2] DNP-conjugated proteins are valuable tools in immunology research, particularly as antigens in ELISAs to detect and quantify anti-DNP antibodies. Anti-DNP antibodies can also be used as isotype or negative controls in a variety of immunoassays.[6]
Data Presentation
Table 1: Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | Thermo Fisher Scientific | D2248 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Dimethylsulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| Sodium Bicarbonate | Sigma-Aldrich | S6014 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Tween 20 | Sigma-Aldrich | P9416 |
| Anti-DNP Monoclonal Antibody | BioLegend | 402401 |
| Goat anti-Mouse IgG (H+L), HRP Conjugate | Jackson ImmunoResearch | 115-035-003 |
| TMB Substrate Solution | SeraCare | 5120-0076 |
| Sulfuric Acid, 2N | VWR | VW3600-3 |
| 96-well ELISA plates | Corning | 3590 |
Table 2: Example Standard Curve for Anti-DNP IgM ELISA
This table presents representative data for a standard curve in an ELISA designed to quantify anti-DNP IgM. The standards consist of known concentrations of an anti-DNP IgM reference standard.
| Standard Concentration (U/mL) | Average Optical Density (OD) at 450 nm |
| 100 | 2.532 |
| 50 | 1.876 |
| 25 | 1.154 |
| 12.5 | 0.688 |
| 6.25 | 0.412 |
| 3.125 | 0.250 |
| 0 (Blank) | 0.050 |
Note: This data is for illustrative purposes only. A standard curve must be generated for each individual assay.[1]
Experimental Protocols
Protocol 1: Labeling of Bovine Serum Albumin (BSA) with this compound
This protocol describes the conjugation of the DNP hapten to a carrier protein, BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve BSA in 0.1 M sodium bicarbonate buffer to a final concentration of 10 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.
-
While gently stirring the BSA solution, slowly add the this compound stock solution. A molar ratio of 10-20 moles of this compound per mole of BSA is recommended for initial optimization.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous stirring.
-
To remove unconjugated this compound, dialyze the reaction mixture against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours.
-
Determine the concentration and degree of labeling of the DNP-BSA conjugate using spectrophotometry. The absorbance of the DNP group is measured at approximately 360 nm.
Protocol 2: Indirect ELISA for the Detection of Anti-DNP Antibodies
This protocol outlines the procedure for detecting and quantifying anti-DNP antibodies using a DNP-conjugated protein.
Materials:
-
DNP-BSA conjugate (from Protocol 1)
-
Coating Buffer (0.1 M Sodium Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween 20)
-
Blocking Buffer (1% BSA in PBS)
-
Sample Diluent (1% BSA in PBS)
-
Anti-DNP antibody standard and test samples
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution (2N H₂SO₄)
-
96-well ELISA plate
Procedure:
-
Dilute the DNP-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the anti-DNP antibody standard and test samples in Sample Diluent. Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions. Add 100 µL to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the anti-DNP antibody standards. Use the standard curve to determine the concentration of anti-DNP antibodies in the test samples.
Visualizations
Workflow for labeling BSA with this compound.
Indirect ELISA workflow for anti-DNP antibody detection.
Signaling pathway of HRP-TMB reaction in ELISA.
References
- 1. lifediagnostics.com [lifediagnostics.com]
- 2. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DNP-X, SE for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to DNP-X, SE in Flow Cytometry
DNP-X, Succinimidyl Ester (6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester) is a versatile amine-reactive haptenylation reagent. Its primary application in flow cytometry is to covalently label proteins and cell surface amines with the dinitrophenyl (DNP) hapten.[1][2][3] This labeling allows for indirect detection using fluorescently conjugated anti-DNP antibodies.[1][2][3] The "X" in DNP-X refers to a seven-atom aminohexanoyl spacer, which increases the accessibility of the DNP moiety to anti-DNP antibodies, thereby enhancing detection sensitivity.[1]
This technique is particularly useful for:
-
Tracking and identifying cell populations: Labeled cells can be detected and quantified using flow cytometry.
-
Studying cellular interactions: DNP-labeled cells can be used to investigate cell-cell binding or uptake.
-
In vitro cell stimulation: DNP-conjugated antigens can be used to stimulate specific immune cells, such as in the Basophil Activation Test (BAT).
The core of this method lies in the reaction between the N-hydroxysuccinimide (NHS) ester of DNP-X and primary amines on the cell surface, forming a stable amide bond.[4]
Data Presentation: Quantitative Analysis of this compound Labeling
The efficiency of cell labeling with this compound can be quantified by titrating the concentration of the subsequent fluorescently labeled anti-DNP antibody and measuring the resulting Mean Fluorescence Intensity (MFI) of the positively stained cell population. The optimal antibody concentration is one that provides the best separation between the positive and negative populations, often quantified by the Stain Index.
Table 1: Titration of Anti-DNP-FITC Antibody on this compound Labeled Cells
| Anti-DNP-FITC Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) of Positive Population | Mean Fluorescence Intensity (MFI) of Negative Population | Standard Deviation of Negative Population | Stain Index* |
| 0.1 | 500 | 50 | 15 | 15.0 |
| 0.25 | 1200 | 55 | 18 | 32.1 |
| 0.5 | 2500 | 60 | 20 | 61.0 |
| 1.0 | 4800 | 65 | 22 | 107.6 |
| 2.0 | 5500 | 70 | 25 | 108.6 |
| 4.0 | 5600 | 80 | 28 | 98.6 |
*Stain Index = (MFI of Positive Population - MFI of Negative Population) / (2 x Standard Deviation of Negative Population)
Table 2: Recommended Reagent Concentrations for Cell Labeling and Staining
| Reagent | Stock Concentration | Working Concentration | Incubation Time | Incubation Temperature |
| This compound | 10 mM in DMSO | 1-25 µM in PBS | 30 minutes | Room Temperature |
| Anti-DNP Antibody (e.g., FITC conjugate) | 0.5 mg/mL | 0.5-2.0 µg/mL | 30 minutes | 4°C |
| Propidium Iodide (Viability Dye) | 1 mg/mL | 1 µg/mL | 5-15 minutes | Room Temperature |
Experimental Protocols
Protocol 1: Cell Surface Labeling with this compound
This protocol details the steps for labeling cell surface amines with this compound for subsequent detection by flow cytometry.
Materials:
-
Cells in single-cell suspension
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1-5 x 10^6 cells/mL in ice-cold PBS.
-
Wash the cells twice with ice-cold PBS to remove any amine-containing media or proteins.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh.
-
-
Cell Labeling:
-
Dilute the this compound stock solution to the desired final working concentration (typically 1-25 µM) in PBS immediately before use. It is recommended to perform a titration to determine the optimal concentration for your cell type and application.
-
Add the this compound working solution to the cell suspension and mix gently.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add an equal volume of PBS containing 1% BSA or 10% FBS. The free amines in the protein will react with any unbound this compound.
-
Incubate for 10 minutes on ice.
-
-
Washing:
-
Wash the cells three times with PBS containing 1% BSA to remove any unreacted this compound and quenching solution. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
-
Proceed to Antibody Staining:
-
The DNP-labeled cells are now ready for staining with a fluorescently conjugated anti-DNP antibody as described in Protocol 2.
-
Protocol 2: Staining of DNP-Labeled Cells with Anti-DNP Antibody for Flow Cytometry
This protocol describes the staining of DNP-labeled cells for analysis.
Materials:
-
DNP-labeled cells (from Protocol 1)
-
Fluorescently conjugated anti-DNP antibody (e.g., Anti-DNP-FITC)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Viability dye (e.g., Propidium Iodide)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Resuspension:
-
Resuspend the DNP-labeled cells in 100 µL of cold Flow Cytometry Staining Buffer per 1 x 10^6 cells.
-
-
Antibody Staining:
-
Add the fluorescently conjugated anti-DNP antibody at its predetermined optimal concentration (see Table 1 for titration guidance).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
-
Viability Staining (Optional but Recommended):
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye according to the manufacturer's instructions (e.g., 1 µg/mL Propidium Iodide).
-
Incubate for 5-15 minutes at room temperature in the dark immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the viable, single-cell population.
-
Analyze the fluorescence intensity of the anti-DNP antibody to quantify the DNP-labeled cells.
-
Application Example: Basophil Activation Test (BAT) using a DNP-Conjugated Antigen
The Basophil Activation Test is a functional assay that measures the degranulation of basophils in response to an allergen.[5] DNP-conjugated antigens, such as DNP-BSA, can be used to stimulate basophils from individuals with DNP-specific IgE, mimicking an allergic response.[6][7]
Experimental Workflow for BAT with DNP-BSA
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Surface Staining | USF Health [health.usf.edu]
- 3. fortislife.com [fortislife.com]
- 4. New Approaches for Basophil Activation Tests Employing Dendrimeric Antigen–Silica Nanoparticle Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. In vitro stimulation of spleen cells of the mouse by DNP—carrier complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epicutaneous immunization with DNP-BSA induces CD4+ CD25+ Treg cells that inhibit Tc1-mediated CS - PubMed [pubmed.ncbi.nlm.nih.gov]
DNP-X, SE in Immunofluorescence Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of sensitive and robust immunofluorescence (IF) staining, signal amplification is a critical strategy, particularly for the detection of low-abundance targets. The use of haptens, small molecules that can elicit an immune response when attached to a larger carrier, offers a powerful method for amplifying fluorescent signals. DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester) is an amine-reactive hapten that, when conjugated to a primary antibody, enables a multi-layered detection strategy. This approach, utilizing a high-affinity anti-DNP antibody conjugated to a fluorophore, provides a significant boost in signal intensity compared to conventional indirect immunofluorescence, making it an invaluable tool in cellular imaging and drug development research.
This compound contains a seven-atom spacer ('X') that separates the dinitrophenyl (DNP) hapten from the succinimidyl ester (SE) reactive group.[1] This spacer minimizes potential steric hindrance and enhances the accessibility of the DNP moiety to the anti-DNP antibody, thereby maximizing signal amplification.[1] This application note provides detailed protocols for the conjugation of this compound to primary antibodies and their subsequent use in immunofluorescence staining, along with an example of its application in studying a key signaling pathway.
Data Presentation
While direct head-to-head quantitative comparisons of signal-to-noise ratios for DNP-hapten amplification versus standard indirect immunofluorescence are not extensively published, the principle of signal amplification through secondary detection layers suggests a significant enhancement. The amplification is achieved by the binding of multiple fluorescently-labeled anti-DNP antibodies to a single DNP-tagged primary antibody. The following table outlines the key parameters and expected outcomes of this system.
| Parameter | Conventional Indirect IF | DNP-Hapten Amplification IF | Expected Improvement with DNP |
| Primary Antibody | Unlabeled | DNP-conjugated | - |
| Secondary Reagent | Fluorophore-conjugated secondary antibody | Fluorophore-conjugated anti-DNP antibody | Increased number of fluorophores per primary antibody |
| Signal Intensity | Standard | Amplified | Higher signal for low-abundance targets |
| Signal-to-Noise Ratio | Baseline | Potentially Increased | Improved clarity and contrast of the signal |
| Primary Antibody Usage | Standard concentration | Potentially lower concentration | Cost-effective and reduced background from primary |
Experimental Protocols
Protocol 1: Conjugation of this compound to Primary Antibody
This protocol outlines the steps for labeling a primary antibody with this compound.
Materials:
-
Primary antibody (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Storage Buffer: PBS with 0.02% sodium azide and 1% BSA
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using a dialysis cassette or a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Conjugation Reaction:
-
While gently vortexing, add the this compound stock solution to the antibody solution. A molar ratio of 10:1 to 20:1 (this compound:antibody) is a good starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature to quench any unreacted this compound.
-
-
Purification of the DNP-conjugated Antibody:
-
Separate the DNP-conjugated antibody from unreacted this compound and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with Storage Buffer.
-
Alternatively, perform dialysis against the Storage Buffer at 4°C with several buffer changes.
-
-
Storage:
-
Store the purified DNP-conjugated antibody at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
-
Diagram of this compound Antibody Conjugation Workflow:
References
Application Notes & Protocols: DNP-X, SE Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive labeling reagent. The succinimidyl ester (SE) moiety covalently couples to primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of proteins) under mild, slightly alkaline conditions, forming a stable amide bond.[1][2]
The dinitrophenyl (DNP) group is a well-established hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule, such as a protein.[3][4] This property makes DNP-labeled biomolecules invaluable tools for immunological studies, including B-cell activation research and as controls in immunoassays.[3][5] The "X" in this compound refers to a seven-atom aminohexanoyl spacer which separates the DNP hapten from the target molecule, enhancing its accessibility for detection by anti-DNP antibodies.[6] Additionally, DNP can act as an effective quencher for tryptophan or tyrosine fluorescence in Förster Resonance Energy Transfer (FRET) applications.[7][8]
These notes provide detailed buffer recommendations and protocols for the successful conjugation of this compound to proteins and other amine-containing biomolecules.
This compound Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Full Chemical Name | 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester | [7] |
| Molecular Formula | C₁₆H₁₈N₄O₈ | [9] |
| Molecular Weight | 394.34 g/mol | [7][8] |
| Appearance | Light yellow to yellow solid powder | [9] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1] |
| Reacts With | Primary Amines (-NH₂) | [2][10] |
| Absorption Max (λmax) | ~360-400 nm | [8] |
| Solubility | Soluble in anhydrous DMSO or DMF | [8] |
Buffer Recommendations for Labeling
The success of the labeling reaction is critically dependent on the buffer composition, particularly its pH and the absence of competing primary amines.
Recommended Buffers
The reaction between an NHS ester and a primary amine is strongly pH-dependent. The target amine must be in a non-protonated state to be reactive. Therefore, a buffer with a pH between 8.0 and 9.0 is optimal.[2][11]
| Buffer | Concentration | Recommended pH | Notes |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | A commonly used and effective buffer for NHS ester reactions.[11][12] |
| Sodium Borate | 50 mM | 8.5 | Provides stable pH control in the optimal range.[10] |
| Phosphate Buffer (PBS) | 0.1 M | 8.0 - 8.5 | If using PBS, the pH must be adjusted upwards from the typical ~7.4.[2] |
Buffers to Avoid
It is critical to avoid buffers containing primary amines, as they will compete with the target molecule for reaction with the this compound, significantly reducing labeling efficiency.[11]
-
Tris (Tris(hydroxymethyl)aminomethane)
-
Glycine
-
Buffers containing ammonium salts
If your protein of interest is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is required before initiating the labeling reaction.[10][13]
Experimental Protocols
Reagent Preparation
-
Protein Solution Preparation :
-
This compound Stock Solution Preparation :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14]
-
Prepare a 10-20 mM stock solution of this compound in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2][8]
-
Crucially, the solvent must be anhydrous , as NHS esters are moisture-sensitive and will readily hydrolyze in the presence of water, rendering them non-reactive.[1][8]
-
Prepare this stock solution immediately before use. Do not store NHS esters in solution for extended periods.[2][7]
-
This compound Labeling Workflow
The following diagram outlines the general workflow for labeling a protein with this compound.
Caption: General workflow for protein labeling with this compound.
Detailed Labeling Protocol
-
Calculate Reagent Volume : Determine the amount of this compound needed based on the desired molar excess. A 10- to 20-fold molar excess of the dye over the protein is a common starting point for antibodies.[8][10] This ratio should be optimized for each specific protein and application.[1]
Formula: Volume of this compound (μL) = (Molar Excess × [Protein] in M × Protein Volume in μL) / ([this compound] in M)
-
Reaction : While gently vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.[12]
-
Incubation : Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12]
-
Purification : Separate the DNP-labeled protein conjugate from unreacted this compound and hydrolysis byproducts. This is most commonly achieved using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[12][13]
Characterization: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of DNP molecules per protein, is a critical parameter for ensuring experimental consistency.[15] It can be determined using UV-Vis spectrophotometry.
-
Measure Absorbance : Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for DNP (A_max, typically ~360 nm).[8]
-
Calculate DOL : The DOL is calculated using the Beer-Lambert law.
-
Step A: Calculate Molar Concentration of the Protein A correction factor (CF) is needed because the DNP label also absorbs light at 280 nm. The CF for DNP is approximately 0.32 (A₂₈₀ / A₃₆₀).
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF) Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm. For a typical IgG, ε is ~210,000 M⁻¹cm⁻¹).
-
Step B: Calculate Molar Concentration of DNP DNP Concentration (M) = A_max / ε_DNP (where ε_DNP is the molar extinction coefficient for DNP, which is approximately 17,400 M⁻¹cm⁻¹ at 360 nm).
-
Step C: Calculate DOL DOL = DNP Concentration (M) / Protein Concentration (M)
-
For many antibody applications, a final DOL of 4-7 is often optimal.[1] Over-labeling can lead to protein aggregation or loss of function, while under-labeling may result in a weak signal.[15]
Application Example: Hapten-Carrier Immune Response
When a DNP-labeled protein (a hapten-carrier conjugate) is introduced into an animal model, it can be recognized by B-cells specific to the DNP hapten. This recognition, often with the help of T-cells that recognize the carrier protein, leads to B-cell activation, proliferation, and differentiation into antibody-producing plasma cells. This principle is fundamental to producing anti-DNP antibodies and studying the mechanisms of the humoral immune response.[4][5][16]
Caption: Pathway of hapten-mediated B-cell activation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling | Hydrolyzed NHS Ester: Reagent was exposed to moisture. | Prepare fresh this compound stock solution in anhydrous DMSO immediately before use.[1] |
| Incorrect Buffer pH: pH is too low (< 7.5), causing protonation of amines. | Ensure labeling buffer pH is between 8.0 and 9.0.[2] | |
| Amine-Containing Buffer: Tris, glycine, or other primary amines are competing with the reaction. | Perform buffer exchange into a recommended amine-free buffer prior to labeling.[11] | |
| Protein Precipitation | Over-labeling: High DOL can lead to aggregation. | Reduce the molar excess of this compound in the reaction. Perform a titration to find the optimal ratio.[15] |
| Solvent Concentration: Too much organic solvent (DMSO/DMF) added. | Keep the volume of added this compound stock solution to less than 10% of the total reaction volume. | |
| Inconsistent DOL | Inaccurate Protein Concentration: Initial protein measurement was incorrect. | Accurately determine the protein concentration before starting the labeling reaction. |
| Variable Reaction Conditions: Inconsistent incubation times or temperatures. | Standardize all protocol steps, including incubation time, temperature, and reagent preparation.[8] |
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. ulab360.com [ulab360.com]
- 3. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound | DNP-X acid | CAS# 82321-04-8 | InvivoChem [invivochem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - IE [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. The immune response against hapten-autologous protein conjugates in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DNP-X, SE Labeling and Molar Excess Calculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive chemical probe widely utilized in life sciences research.[1][2][3] Its primary application lies in the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines, such as the side chain of lysine residues or the N-terminus.[4] The dinitrophenyl (DNP) group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein, making DNP-labeled molecules valuable tools in immunology and diagnostic assays.[5][6][7] Furthermore, this compound serves as an effective FRET (Förster Resonance Energy Transfer) quencher for tryptophan and tyrosine residues.[1][2][3][8]
The succinimidyl ester (SE) moiety readily reacts with primary amines under mild alkaline conditions to form a stable amide bond.[9] A seven-atom aminohexanoyl spacer ("X") separates the DNP group from the SE, which helps to minimize steric hindrance and improve the accessibility of the DNP hapten for detection by anti-DNP antibodies.[10]
This document provides detailed protocols for the use of this compound, with a focus on the critical calculation of molar excess for achieving desired labeling efficiencies.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | References |
| Molecular Weight | 394.34 g/mol | [1][3][8][11] |
| CAS Number | 82321-04-8 | [1][2][8] |
| Appearance | Light yellow to yellow solid powder | [11] |
| Solubility | Soluble in anhydrous DMSO or DMF | [3][8][12] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [4][12] |
| Reacts With | Primary amines (-NH₂) | [2][4] |
| Storage | Store at -20°C, protected from light and moisture | [1][3][11] |
Applications in Research and Drug Development
This compound is a versatile tool with a range of applications, including:
-
Hapten Labeling: Creating immunogens for antibody production and immunological studies.[6][7]
-
Immunoassays: Use as a detection label in ELISA, Western blotting, immunohistochemistry, and flow cytometry, often as an alternative to biotin-streptavidin systems.[5]
-
FRET Assays: Acting as a quencher for donor fluorophores like tryptophan or tyrosine in studies of protein-protein interactions and enzyme activity.[1][2][3][8]
-
Oxidative Stress Detection: DNP can be used to visualize and localize oxidative damage in tissues.[5]
-
Isotype and Negative Controls: Anti-DNP antibodies are commonly used as isotype controls in various immunoassays to determine background signal.[5]
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[12]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[12][13]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[12]
-
Purification column (e.g., gel filtration or desalting column)[12]
Procedure:
-
Protein Preparation:
-
This compound Solution Preparation:
-
Molar Excess Calculation:
-
The molar excess of this compound to the protein will determine the degree of labeling (DOL), which is the average number of DNP molecules per protein molecule.[12]
-
A common starting point for mono-labeling is an 8-fold to 10-fold molar excess of the labeling reagent.[12][13][14]
-
Calculation:
-
Moles of Protein = Protein mass (g) / Protein molecular weight ( g/mol )
-
Moles of this compound = Moles of Protein x Desired Molar Excess
-
Mass of this compound (g) = Moles of this compound x 394.34 g/mol
-
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[12] This will react with any unreacted this compound.
-
-
Purification:
-
Characterization:
Recommended Reaction Parameters
| Parameter | Recommended Range | Notes | References |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [12][13] |
| Molar Excess of this compound | 5 to 15-fold | A good starting point for mono-labeling is an 8-fold excess. This may require optimization. | [12][13][14] |
| Reaction Buffer pH | 8.3 - 8.5 | Optimal for the reaction of NHS esters with primary amines. | [9][12] |
| Reaction Time | 1 - 4 hours at room temperature; Overnight at 4°C | Longer reaction times may be needed for less reactive proteins. | [4][12] |
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with this compound.
DNP-Mediated Signaling Pathway in Mast Cells
The dinitrophenyl (DNP) hapten, when conjugated to a carrier protein, can activate mast cells and basophils by cross-linking IgE antibodies bound to the high-affinity IgE receptor, FcεRI.[16] This cross-linking initiates a signaling cascade leading to degranulation and the release of inflammatory mediators.
Caption: Simplified DNP-induced signaling in mast cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 6. usbio.net [usbio.net]
- 7. 4adi.com [4adi.com]
- 8. DNP-X acid, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]
- 9. fluidic.com [fluidic.com]
- 10. Invitrogen™ this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester | Fisher Scientific [fishersci.ca]
- 11. This compound | DNP-X acid | CAS# 82321-04-8 | InvivoChem [invivochem.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Removal of Unconjugated DNP-X, SE
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective removal of unconjugated 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester (DNP-X, SE) following protein conjugation. The provided methodologies are essential for obtaining highly pure DNP-labeled proteins for use in various applications, including immunoassays, fluorescence resonance energy transfer (FRET) studies, and drug development.[1][2]
Introduction
This compound is an amine-reactive compound used to introduce the dinitrophenyl (DNP) hapten onto proteins and peptides.[1][3][4] The succinimidyl ester (SE) group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1] Following the conjugation reaction, it is crucial to remove any unreacted this compound and its hydrolysis byproducts to prevent interference in downstream applications and to ensure accurate quantification of the degree of labeling.[1][5] This document outlines three common and effective methods for the purification of DNP-conjugated proteins: dialysis, size exclusion chromatography (SEC), and high-performance liquid chromatography (HPLC).
Data Presentation: Comparison of Purification Methods
The choice of purification method depends on factors such as the scale of the experiment, the required purity, and the properties of the protein conjugate. The following table summarizes the key features of each technique to aid in method selection.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Passive diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[5] | Separation of molecules based on their size and shape as they pass through a porous matrix.[6][7][8] | Separation based on differential partitioning of molecules between a stationary phase and a mobile phase.[9][10] |
| Primary Application | Buffer exchange and removal of small molecule impurities from large macromolecules.[5][11][12] | Polishing step in protein purification to separate monomers from aggregates and remove small molecules.[6][13] | High-resolution separation and purification of biomolecules.[9][14][15] |
| Sample Volume | Flexible, suitable for both small and large volumes.[12] | Typically small to moderate volumes (µL to mL range).[16] | Analytical to preparative scale (µL to liters). |
| Processing Time | Long (several hours to overnight with multiple buffer changes).[11][17] | Relatively fast (minutes to hours).[8] | Fast (minutes per sample for analytical runs).[18] |
| Resolution | Low; separates small molecules from large molecules. | Moderate; can separate proteins of different sizes.[6] | High; can separate closely related molecules.[9] |
| Protein Recovery | Generally high, but some loss can occur due to non-specific adsorption to the membrane.[12] | High, typically over 90%. | Variable, dependent on the column and conditions used. |
| Advantages | Simple, requires minimal specialized equipment, gentle on proteins.[11] | Mild conditions preserving protein structure and activity, can be used for buffer exchange.[6][8] | High resolution and purity, rapid separation, suitable for automation.[9][10] |
| Disadvantages | Time-consuming, may result in sample dilution, does not separate aggregated protein from monomer.[11] | Potential for sample dilution, column capacity limitations.[16] | Can be denaturing depending on the stationary and mobile phases, requires specialized equipment.[9] |
Experimental Protocols
Protocol 1: this compound Conjugation to a Protein
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]
-
Reaction buffer: 100 mM sodium bicarbonate or sodium carbonate buffer, pH 8.3-9.0.[3]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer prior to conjugation.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][19]
-
Conjugation Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.[1] The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or at 4°C, protected from light.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining this compound.
-
Purification: Proceed immediately to one of the purification protocols below to remove unconjugated this compound.
Protocol 2: Purification by Dialysis
Dialysis is a straightforward method for removing small molecules from protein solutions.[5][11]
Materials:
-
DNP-conjugated protein solution.
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa for antibodies.[12]
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker and magnetic stir plate.
Procedure:
-
Prepare Dialysis Membrane: Wet the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions.
-
Load Sample: Load the DNP-conjugated protein solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed dialysis tubing/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.[11]
-
Stirring: Stir the dialysis buffer gently on a magnetic stir plate at 4°C.[12][17]
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8 hours, followed by an overnight dialysis with a fresh change of buffer.[11] A total of 3-4 buffer changes is recommended.[12]
-
Sample Recovery: Carefully remove the protein solution from the dialysis tubing/cassette.
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size.[6][13] The larger DNP-protein conjugate will elute before the smaller, unconjugated this compound.[7]
Materials:
-
DNP-conjugated protein solution.
-
SEC column (e.g., Sephadex G-25, Superdex 75, or Superdex 200, depending on the protein size).[1][7]
-
Chromatography system (e.g., FPLC or HPLC).
-
Mobile phase/equilibration buffer (e.g., PBS, pH 7.4).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the DNP-conjugated protein solution onto the column. The sample volume should not exceed 5-10% of the total column volume to ensure optimal resolution.[16]
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for protein) and ~360 nm (for DNP).[1] The DNP-protein conjugate will elute in the earlier fractions, while the unconjugated this compound will elute later.
-
Pooling Fractions: Pool the fractions containing the purified DNP-protein conjugate.
Protocol 4: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers high-resolution separation and is particularly useful for purifying peptides and small proteins.[9][14]
Materials:
-
DNP-conjugated protein/peptide solution.
-
HPLC system with a UV detector.
-
Reversed-phase column (e.g., C18).[14]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[14]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
Procedure:
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A.
-
Sample Injection: Inject the DNP-conjugated sample onto the column.
-
Gradient Elution: Elute the bound molecules using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-95% Mobile Phase B over 30-60 minutes.[14] The hydrophobic DNP-protein conjugate will bind to the column and elute at a specific acetonitrile concentration.[9]
-
Detection and Fraction Collection: Monitor the elution at 214 nm (for peptide bonds) and ~360 nm (for DNP).[18] Collect the peak corresponding to the DNP-conjugated protein/peptide.
-
Solvent Removal: Remove the organic solvent and TFA from the collected fractions, typically by lyophilization.
Visualization of Workflows and Principles
This compound Conjugation and Purification Workflow
Caption: Workflow for this compound conjugation to a protein and subsequent purification.
Principle of Dialysis for Purification
Caption: Principle of separating unconjugated this compound by dialysis.
Principle of Size Exclusion Chromatography
Caption: Separation principle of size exclusion chromatography.
Principle of Reversed-Phase HPLC
Caption: Separation principle of reversed-phase HPLC.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 8. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 13. goldbio.com [goldbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Protein cross-links: universal isolation and characterization by isotopic derivatization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. Protein separation and characterization by np-RP-HPLC followed by intact MALDI-TOF mass spectrometry and peptide mass mapping analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNP-X acid, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester] *CAS 82321-04-8* | AAT Bioquest [aatbio.com]
Application Notes and Protocols: DNP-X, SE in Immunoassays with Anti-DNP Antibody Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dinitrophenyl (DNP) hapten system offers a versatile and sensitive alternative to traditional biotin-based detection methods in a wide range of immunoassays. DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive compound that enables the straightforward labeling of proteins, antibodies, and other molecules containing primary amines.[1][2] The resulting DNP-conjugated molecules can then be specifically detected with high-affinity anti-DNP antibodies. This system is particularly advantageous in applications requiring signal amplification or in scenarios where endogenous biotin may cause background interference.[3]
One of the most powerful applications of the DNP system is in Tyramide Signal Amplification (TSA).[3][4][5] In this method, horseradish peroxidase (HRP) catalyzes the deposition of DNP-labeled tyramide molecules at the site of the target antigen, leading to a significant increase in signal intensity.[3][4] This enhanced sensitivity allows for the detection of low-abundance targets in techniques such as immunohistochemistry (IHC) and in situ hybridization (ISH).[5]
These application notes provide an overview of the this compound system, quantitative data for key reagents, and detailed protocols for protein conjugation and immunoassay detection.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester | [1] |
| Molecular Weight | 394.34 g/mol | [2] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1] |
| Reactivity | Primary amines (-NH₂) | [1] |
| Solubility | DMSO, DMF | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1][6] |
Table 2: Characteristics of Anti-DNP Antibodies
| Antibody Type | Host | Isotype | Applications | Affinity (Kd) | Supplier Examples |
| Monoclonal (Clone LO-DNP-2) | Rat | IgG1, kappa | ELISA, IHC, WB, Neu | Not specified | Thermo Fisher Scientific[7] |
| Monoclonal (Clone 8G11) | Mouse | IgG1 | ELISA, IP, WB | Not specified | Cayman Chemical[8] |
| Polyclonal | Rabbit | - | ELISA | Not specified (Recommended dilution 1:8,000) | Sigma-Aldrich |
| Polyclonal | Goat | - | ELISA, WB, IHC, ICC | Not specified | Fortis Life Sciences[9] |
Note: Specific affinity constants (Kd) for anti-DNP antibodies are not always readily available in product datasheets. The affinity can vary between clones and production lots. An older study demonstrated that the affinity constant for anti-DNP antibodies can increase significantly over the course of an immune response.[10]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein (e.g., an Antibody)
This protocol describes the labeling of a protein with this compound. The degree of labeling can be controlled by adjusting the molar ratio of this compound to the protein.
Materials:
-
Protein (antibody) to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 8.5-9.0
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 5-20 mg/mL.[11] Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts.
-
If the protein is in a buffer containing amines, dialyze it against PBS overnight at 4°C.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Just prior to use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.[11]
-
-
Conjugation Reaction:
-
While gently stirring, slowly add the dissolved this compound to the protein solution. A common starting point is a 10 to 20-fold molar excess of the NHS ester to the protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring.[11]
-
-
Purification of the Conjugate:
-
Separate the DNP-labeled protein from unreacted this compound and byproducts using a desalting column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein. The DNP-protein conjugate will be yellowish and will elute in the void volume.
-
-
Determination of Degree of Labeling (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~360 nm (for DNP).
-
Calculate the protein concentration and the degree of labeling using the Beer-Lambert law, correcting for the absorbance of DNP at 280 nm.
-
-
Storage:
-
Store the DNP-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol may be beneficial for frozen storage.
-
Protocol 2: DNP-based ELISA for Antigen Detection
This protocol outlines a sandwich ELISA for the detection of a target antigen, using a DNP-labeled detection antibody.
Materials:
-
96-well microplate
-
Capture antibody specific for the target antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
DNP-labeled detection antibody specific for the target antigen
-
Anti-DNP antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the capture antibody to its optimal concentration in PBS.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the antigen standard or sample to each well.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the DNP-labeled detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the anti-DNP-HRP conjugate, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Reading:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 3: DNP-Tyramide Signal Amplification (TSA) for Immunohistochemistry (IHC)
This protocol provides a general workflow for using DNP-TSA to amplify the signal in IHC applications on formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking buffer (e.g., 10% normal serum in PBS)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
DNP-Tyramide reagent
-
Amplification buffer
-
Anti-DNP antibody conjugated to a fluorophore (e.g., FITC, Cy3)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer according to standard protocols.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity.[4]
-
Rinse with wash buffer.
-
-
Blocking:
-
Block non-specific binding by incubating the slides in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody, diluted to its optimal concentration, overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Tyramide Signal Amplification:
-
Wash slides three times with wash buffer.
-
Prepare the DNP-Tyramide working solution by diluting the stock in amplification buffer according to the manufacturer's instructions.
-
Incubate the slides with the DNP-Tyramide working solution for 5-10 minutes at room temperature.[4]
-
-
Fluorescent Detection:
-
Wash slides three times with wash buffer.
-
Incubate with the fluorophore-conjugated anti-DNP antibody for 1 hour at room temperature.
-
-
Counterstaining and Mounting:
-
Wash slides three times with wash buffer.
-
Incubate with a nuclear counterstain like DAPI, if desired.
-
Wash slides and mount with an appropriate mounting medium.
-
-
Visualization:
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: Workflow for conjugating this compound to a protein or antibody.
Caption: Step-by-step workflow for a DNP-based sandwich ELISA.
Caption: Workflow for DNP-Tyramide Signal Amplification in IHC.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. biotium.com [biotium.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. caymanchem.com [caymanchem.com]
- 9. fortislife.com [fortislife.com]
- 10. Antibodies to DNP, DNP—glycylglycylglycine and DNP—p-aminobenzoylglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
DNP-X, SE Labeling Technical Support Center
Welcome to the technical support center for DNP-X, SE labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you overcome common challenges during the labeling process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can arise during the this compound labeling of proteins and other biomolecules.
Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?
A: Low labeling efficiency is a common issue with several potential root causes. Below is a breakdown of the most frequent culprits and their solutions.
-
A. Suboptimal Reaction pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[1][2][3] At a lower pH, the primary amines on your protein are protonated, rendering them unreactive.[1][2][3] Conversely, at a pH higher than optimal, the hydrolysis of the this compound reagent increases significantly, reducing the amount of reagent available to react with your protein.[1][2][3]
-
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the 8.3-8.5 range.[4] 0.1 M sodium bicarbonate or phosphate buffers are commonly used.[1][2]
-
Monitor pH During Reaction: For large-scale labeling reactions, the hydrolysis of the NHS ester can cause the pH of the reaction mixture to drop.[1][2] Consider using a more concentrated buffer or monitoring and adjusting the pH during the reaction.
-
-
-
B. Incompatible Buffer Components: The choice of buffer is critical for a successful labeling reaction.
-
Troubleshooting Steps:
-
Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with your target molecule for the this compound.[1][2][4] While Tris is sometimes used, it is not recommended.[1][2]
-
Ensure Purity: Ensure your buffer is free from other nucleophilic impurities.
-
-
-
C. Hydrolysis of this compound: this compound, like other NHS esters, is susceptible to hydrolysis in aqueous solutions. This is a competing reaction that can significantly reduce your labeling efficiency.[5][6][7]
-
Troubleshooting Steps:
-
Fresh Reagent Preparation: Always prepare your this compound solution in anhydrous DMSO or DMF immediately before use.[4][8] Do not store this compound in solution.[8][9]
-
Proper Storage: Store the solid this compound reagent at -20°C, protected from light and moisture.[4][10] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[11][12]
-
Optimize Temperature and Time: If you suspect hydrolysis is an issue, consider performing the reaction at 4°C overnight instead of at room temperature for a shorter period.[4]
-
-
-
D. Issues with the Target Molecule: The properties of your protein or biomolecule can also influence labeling efficiency.
-
Troubleshooting Steps:
-
Protein Concentration: Low protein concentrations can decrease the reaction efficiency.[13] A concentration of 2-10 mg/mL is often recommended.
-
Accessibility of Primary Amines: The primary amines (N-terminus and lysine side chains) on the surface of the protein must be accessible to the this compound. Steric hindrance can prevent efficient labeling.[14]
-
Protein Purity: Ensure your protein sample is pure and in an appropriate amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.
-
-
Q2: My protein has precipitated after adding the this compound solution. What should I do?
A: Protein precipitation during labeling can occur for a few reasons.
-
Organic Solvent Concentration: this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this solvent to your aqueous protein solution can cause the protein to precipitate.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Dissolve the this compound in the smallest practical volume of anhydrous DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.[5]
-
-
-
Hydrophobic Nature of the Label: DNP-X is a hydrophobic molecule. Attaching a large number of these labels to your protein can increase its overall hydrophobicity, leading to aggregation and precipitation.
-
Troubleshooting Steps:
-
Reduce Molar Excess: Lower the molar excess of this compound used in the reaction to reduce the degree of labeling.
-
-
Q3: How can I be sure that my this compound reagent is still active?
A: The reactivity of NHS esters can be compromised by improper storage, leading to hydrolysis.
-
Troubleshooting Steps:
-
Visual Inspection: While not definitive, any clumping or discoloration of the solid reagent could indicate degradation.
-
Activity Assay: You can assess the reactivity of an NHS ester by measuring the release of N-hydroxysuccinimide (NHS) at 260 nm before and after intentional hydrolysis with a strong base (e.g., NaOH).[11][12] An active reagent will show a significant increase in absorbance at 260 nm after hydrolysis.[11][12]
-
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The rate of hydrolysis competes with the labeling reaction.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 8.0 | Room Temperature | ~125-210 minutes |
| 8.5 | Room Temperature | ~20 minutes |
| 9.0 | Room Temperature | ~5-10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions. The data for pH 8.0 is based on porphyrin-NHS esters.[15]
Diagrams
The following diagrams illustrate the key chemical reaction and a logical workflow for troubleshooting common issues.
Caption: Chemical reaction of this compound with a primary amine on a protein.
Caption: A logical workflow for troubleshooting low labeling efficiency.
Experimental Protocol
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (solid)[16]
-
Anhydrous DMSO or DMF[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If the storage buffer contains amines (like Tris), perform a buffer exchange into the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL.[13]
-
-
Prepare the this compound Solution:
-
Perform the Labeling Reaction:
-
Calculate the required amount of this compound. A 10-20 fold molar excess of this compound to the protein is a common starting point.[4]
-
Add the dissolved this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining this compound.
-
-
Purify the Labeled Protein:
-
Remove unreacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[4]
-
-
Verify Labeling:
-
The degree of labeling can be determined by measuring the absorbance of the purified, labeled protein. The DNP-X moiety has an absorption peak in the range of 360-400 nm.[4]
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. This compound | TargetMol [targetmol.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: DNP-X, SE Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low labeling efficiency with DNP-X, succinimidyl ester (SE). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common issue in bioconjugation reactions involving succinimidyl esters. This guide provides a structured approach to identifying and resolving the root cause of the problem.
1. Reagent Quality and Storage
| Potential Cause | Recommended Action |
| Degraded DNP-X, SE | This compound is sensitive to moisture.[1] Ensure it is stored at -20°C, protected from light and moisture.[2][3] Use anhydrous DMSO or DMF to prepare stock solutions immediately before use.[1][2][4] Stock solutions in DMSO can be stored at -20°C for 1-2 months or at -80°C for up to a year.[2][5] |
| Solvent Quality | Use high-quality, anhydrous DMSO or DMF.[2] DMF can degrade to dimethylamine, which reacts with the NHS ester.[5] If your DMF has a fishy odor, do not use it.[5] |
2. Reaction Conditions
| Potential Cause | Recommended Action |
| Incorrect pH | The optimal pH for the reaction of NHS esters with primary amines is 8.3-8.5.[4][5] At lower pH, the amine is protonated and less reactive.[5][6] At higher pH, hydrolysis of the NHS ester is rapid, reducing the yield.[5][7] |
| Incompatible Buffer | Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the target molecule for the this compound.[2][4][7] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate.[1][5] |
| Suboptimal Temperature or Incubation Time | The reaction can be carried out for 1-4 hours at room temperature or overnight at 4°C.[1][5] Optimization may be necessary depending on the target molecule.[2] |
| Low Protein Concentration | The concentration of the protein or target molecule should ideally be between 2-20 mg/mL.[8][9][10] Lower concentrations can significantly decrease reaction efficiency.[8][10] |
3. Target Molecule-Specific Issues
| Potential Cause | Recommended Action |
| Lack of Accessible Primary Amines | This compound reacts with primary amines, such as the N-terminus of a protein and the side chain of lysine residues.[11] If your protein has few accessible amines, labeling will be inefficient. |
| Presence of Interfering Substances | Ensure the target molecule solution is free of other molecules containing primary amines.[2] Buffer exchange or dialysis may be necessary to remove interfering substances.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
A1: The optimal pH for labeling with this compound is between 8.3 and 8.5.[4][5] This ensures that the primary amines on the target molecule are deprotonated and nucleophilic, while minimizing the hydrolysis of the succinimidyl ester.[5]
Q2: Can I use Tris buffer for my labeling reaction?
A2: It is not recommended to use buffers containing primary amines, such as Tris, because they will compete with your target molecule for reaction with the this compound.[2][4][7] Use of amine-free buffers like sodium bicarbonate or sodium phosphate is preferred.[1][5]
Q3: How should I prepare and store my this compound?
A3: this compound powder should be stored at -20°C, protected from light and moisture.[2][3] Stock solutions should be prepared fresh in anhydrous DMSO or DMF.[1][2][4] A 10 mM stock solution is commonly used.[2] DMSO stock solutions can be stored for 1-2 months at -20°C or up to a year at -80°C.[2][5]
Q4: What is the recommended molar excess of this compound to my protein?
A4: A 10- to 20-fold molar excess of this compound to the target molecule is a good starting point.[2] However, the optimal ratio may need to be determined empirically for your specific application.[2][11]
Q5: How can I remove unreacted this compound after the labeling reaction?
A5: Unreacted this compound and byproducts can be removed using size-exclusion chromatography (e.g., a desalting column), dialysis, or ethanol precipitation.[4][5][8]
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials:
-
This compound[12]
-
Anhydrous DMSO or DMF[2]
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[1][5]
-
Desalting column for purification[4]
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[8][10]
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[2]
-
Labeling Reaction:
-
Calculate the required volume of this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.[2]
-
Slowly add the this compound stock solution to the protein solution while gently vortexing.[2]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][5]
-
-
Purification:
Quantification of Labeling Efficiency (Degree of Labeling - DOL)
The degree of labeling can be determined using UV-Vis spectrophotometry.[2][13]
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum for DNP-X (typically around 360-400 nm).[2]
-
Calculate the protein concentration and the concentration of the DNP-X moiety using the Beer-Lambert law and their respective molar extinction coefficients.[13] A correction factor may be needed to account for the absorbance of the DNP group at 280 nm.[13]
-
The DOL is the molar ratio of DNP-X to the protein.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
DNP-X, SE Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of DNP-X, Succinimidyl Ester (SE) and the prevention of its hydrolysis during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is DNP-X, SE and what are its primary applications?
This compound is an amine-reactive labeling reagent. It consists of a 2,4-dinitrophenyl (DNP) group, which acts as a hapten, connected via a seven-atom aminohexanoyl spacer ('X') to a succinimidyl ester (SE) reactive group.[1] The SE group reacts with primary amines (–NH₂) on proteins, peptides, and other biomolecules to form stable amide bonds.[2][3][4] Its primary application is to introduce the DNP hapten onto a molecule of interest, which can then be detected using anti-DNP antibodies.[1][5] The spacer helps to increase the accessibility of the DNP moiety to these antibodies.[1]
Q2: What is the primary cause of low labeling efficiency with this compound?
Low labeling efficiency is most often caused by the hydrolysis of the succinimidyl ester group.[2][6][7] In aqueous solutions, water molecules can attack the ester, cleaving it and rendering the reagent inactive and unable to react with the target primary amine.[7] This competing hydrolysis reaction is a critical factor to control for successful conjugation.[2][8][9][10][11]
Q3: How does pH affect the this compound labeling reaction?
The pH of the reaction buffer is the most critical factor for a successful labeling experiment.[12][13] There are two competing pH-dependent processes:
-
Amine Reactivity : The target primary amines on a protein (e.g., the side chain of lysine) are only reactive when they are in their deprotonated, nucleophilic state (–NH₂). At low pH, they are protonated (–NH₃⁺) and non-reactive.[12][13][14]
-
SE Hydrolysis : The rate of hydrolysis of the succinimidyl ester increases significantly at higher pH.[2][12][13][14]
Therefore, a compromise is necessary. The optimal pH for most NHS ester labeling reactions is between pH 7.2 and 8.5 , with pH 8.3-8.5 often cited as ideal to maximize amine reactivity while minimizing hydrolysis.[2][6][12][14]
Troubleshooting Guide
Problem: My labeling efficiency is very low or non-existent.
This is a common issue that can be traced back to several factors related to reagent stability and reaction conditions.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound Stock | This compound is highly susceptible to hydrolysis. Always prepare the stock solution in an anhydrous (water-free) solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[15] Stock solutions in anhydrous DMSO can be stored at -20°C for 1-2 months.[12][14] Aqueous solutions should be used immediately.[12] |
| Incorrect Buffer pH | The reaction is highly pH-dependent.[12][14] Verify that your reaction buffer is within the optimal range of pH 7.2-8.5 using a calibrated pH meter.[6] A buffer of 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3 is a common choice.[12][16] |
| Incompatible Buffer Components | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible because they compete with the target protein for reaction with the this compound.[2][6][15] Always use an amine-free buffer for the conjugation step.[6] Tris or glycine can be added at the end to quench (stop) the reaction.[2][13] |
| Low Reactant Concentration | The hydrolysis reaction competes more effectively in dilute protein solutions.[2][6] If possible, increase the protein concentration. A concentration of 1-10 mg/mL is often recommended.[4][12][14] You may also need to increase the molar excess of this compound.[6][15] |
| Suboptimal Temperature/Time | Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[2][16] If you suspect hydrolysis is the main issue, performing the reaction at 4°C can slow the rate of hydrolysis, though a longer incubation time may be needed.[2][6] |
Quantitative Data Summary
The stability of the succinimidyl ester is highly dependent on pH and temperature. The half-life of the reagent decreases dramatically as the pH increases.
| Condition | Half-life of NHS Ester | Implication |
| pH 7.0, 0°C | 4-5 hours | Slower hydrolysis, but also slower amine reaction. |
| pH 8.6, 4°C | 10 minutes | Rapid hydrolysis, necessitating a fast and efficient conjugation reaction. |
| Data cited from Thermo Fisher Scientific technical resources.[2] |
Key Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein, such as an antibody, with this compound.
1. Materials and Preparation
-
Protein Solution : Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[12][13][14] Ensure any stabilizers like Tris or BSA have been removed via dialysis or buffer exchange.[4]
-
This compound Stock Solution : Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[3][4][12]
-
Quenching Buffer : Prepare a 1 M Tris-HCl or 1 M glycine solution, pH ~8.0.[13]
-
Purification : Prepare a desalting column (e.g., gel filtration) to separate the labeled protein from unreacted reagent and byproducts.[12][16]
2. Labeling Reaction
-
Calculate Reagent Amount : Determine the required amount of this compound. A 5- to 20-fold molar excess of the SE reagent over the protein is a common starting point.[13] The optimal ratio may require empirical testing.
-
Initiate Reaction : Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.[3][12]
-
Incubate : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][12][16]
-
Quench Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[13]
3. Purification
-
Remove Excess Reagent : Purify the DNP-labeled protein from unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column or dialysis.[12][13]
-
Storage : Store the purified conjugate in a suitable buffer (e.g., PBS). For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[3]
Visualizations
Reaction Pathway: Conjugation vs. Hydrolysis
The following diagram illustrates the two competing reaction pathways for this compound in an aqueous buffer containing a target protein.
Caption: Competing reaction pathways for this compound: aminolysis vs. hydrolysis.
Experimental Workflow for Protein Labeling
This workflow outlines the key steps from preparation to the final purified product in a typical this compound labeling experiment.
Caption: Standard experimental workflow for labeling proteins with this compound.
Factors Affecting this compound Stability
This diagram shows the logical relationships between key experimental variables and their impact on the desired reaction versus the undesired hydrolysis.
Caption: Key experimental factors that influence this compound reaction efficiency.
References
- 1. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. biotium.com [biotium.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing DNP-X, SE to Protein Ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation of DNP-X, SE to proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive compound.[1] The succinimidyl ester (SE) group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[2] This makes it useful for labeling proteins, peptides, and other biomolecules with the dinitrophenyl (DNP) group.[3][4] DNP-labeled molecules can be detected by anti-DNP antibodies and are also used as quenchers in Fluorescence Resonance Energy Transfer (FRET) applications when paired with tryptophan or tyrosine.[1][4]
Q2: What is the optimal molar ratio of this compound to protein?
The optimal molar ratio of this compound to protein can vary depending on the protein's concentration and the desired degree of labeling. A common starting point is a 5-fold to 15-fold molar excess of this compound to the protein.[3] For many standard proteins, an 8-fold molar excess is a good starting point for monolabeling.[5][6] However, it is highly recommended to test a range of molar ratios to determine the optimal condition for your specific protein and application. For instance, trying ratios of 10:1 to 40:1 is a good strategy for initial studies.[7]
Q3: What is the ideal pH for the labeling reaction?
The reaction between NHS esters and primary amines is highly pH-dependent.[5][6][8] The optimal pH range for this reaction is between 8.3 and 8.5.[5][6][8] At a lower pH, the amino groups are protonated, which prevents the reaction from occurring.[5][6] At a pH higher than optimal, the NHS ester is prone to rapid hydrolysis, which reduces the labeling efficiency.[5][6][8]
Q4: What buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the this compound. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to a pH of 8.3-8.5.[6][8] Buffers containing Tris or glycine should be avoided.
Q5: My protein precipitated during the labeling reaction. What could be the cause?
Protein precipitation during labeling can occur for a few reasons. One common cause is the addition of the this compound, which is often dissolved in an organic solvent like DMSO or DMF, too quickly to the aqueous protein solution. Another reason could be over-labeling of the protein, which can alter its solubility.[9] To avoid this, add the this compound solution dropwise while gently vortexing the protein solution.[2] Also, consider using a lower molar ratio of this compound to protein in subsequent experiments.
Q6: The degree of labeling (DOL) is too low. How can I increase it?
Low labeling efficiency can be caused by several factors.[10] Ensure the reaction pH is optimal (8.3-8.5) and that the buffer is free of competing amines.[6][8] You can try increasing the molar ratio of this compound to protein.[7] The protein concentration also plays a role; higher protein concentrations (ideally 2-5 mg/mL) lead to better labeling efficiency.[2][3] If your protein solution is dilute, you may need to use a higher molar excess of the dye.[2]
Q7: The degree of labeling (DOL) is too high. How can I lower it?
Over-labeling can lead to protein precipitation, loss of biological activity, and fluorescence quenching.[9][10] To decrease the DOL, you should reduce the molar ratio of this compound to protein in the reaction mixture.[10] You can also shorten the reaction time or perform the reaction at a lower temperature (e.g., 4°C instead of room temperature).[4]
Q8: My labeled antibody has lost its binding activity. Why?
This issue often arises when the lysine residues crucial for antigen binding are modified by the this compound.[10] The addition of the bulky DNP-X group can sterically hinder the antibody's ability to recognize its epitope. To mitigate this, try using a lower molar ratio of this compound to antibody to reduce the overall degree of labeling.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling | Incorrect pH of the reaction buffer.[5][6][8] | Ensure the pH is between 8.3 and 8.5.[5][6][8] |
| Presence of primary amines (e.g., Tris, glycine) in the buffer. | Dialyze the protein against an amine-free buffer like PBS or use a bicarbonate or phosphate buffer.[11] | |
| Hydrolyzed this compound due to moisture. | Use anhydrous DMSO or DMF to prepare the this compound stock solution and store it properly.[2] Prepare aqueous solutions of the NHS ester immediately before use.[6] | |
| Low protein concentration.[2] | Concentrate the protein to at least 2 mg/mL.[2] | |
| Insufficient molar excess of this compound.[7] | Increase the molar ratio of this compound to protein.[7] | |
| Protein Precipitation | This compound solution added too quickly. | Add the this compound stock solution dropwise while gently vortexing.[2] |
| Over-labeling of the protein.[9] | Reduce the molar ratio of this compound to protein.[10] | |
| The organic solvent (DMSO/DMF) concentration is too high. | Keep the volume of the added this compound stock solution to less than 10% of the total reaction volume.[6] | |
| Loss of Protein Activity | Modification of critical amine groups (e.g., in the active site or binding site).[10] | Decrease the molar ratio of this compound to protein to achieve a lower degree of labeling.[10] |
| High Background Signal | Presence of unreacted, free this compound.[12] | Ensure thorough purification of the labeled protein using methods like gel filtration (e.g., Sephadex G-25), dialysis, or spin columns to remove all unbound dye.[2][8] |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Value | Notes |
| This compound:Protein Molar Ratio | 5:1 to 15:1[3] | Optimal ratio is protein-dependent; start with a few different ratios to find the best one. |
| Reaction pH | 8.3 - 8.5[5][6][8] | Critical for efficient labeling.[6] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer[6][8] | Must be free of primary amines. |
| Protein Concentration | 2 - 5 mg/mL[2][3] | Higher concentrations improve labeling efficiency.[2] |
| Reaction Time | 1 hour to overnight[3][8] | Can be adjusted to control the degree of labeling. |
| Reaction Temperature | Room temperature or 4°C[4] | Lower temperature can help control the reaction rate. |
| This compound Solvent | Anhydrous DMSO or DMF[2] | To prevent hydrolysis of the NHS ester.[4] |
Detailed Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol is a general guideline for labeling 1 mg of a typical IgG antibody.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate, pH ~8.5
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Perform the Labeling Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar ratio. For a 10:1 molar ratio with 1 mg of a 150 kDa protein:
-
Moles of Protein = (1 x 10^-3 g) / (150,000 g/mol ) = 6.67 x 10^-9 mol
-
Moles of this compound = 10 * 6.67 x 10^-9 mol = 6.67 x 10^-8 mol
-
Volume of this compound = (6.67 x 10^-8 mol) / (10 x 10^-3 mol/L) = 6.67 µL
-
-
While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution in a dropwise manner.[2]
-
Incubate the reaction at room temperature for 1 hour, protected from light.[3] Alternatively, the reaction can be carried out overnight at 4°C.[8]
-
-
Purify the Conjugate:
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of DNP molecules conjugated to each protein molecule.[9]
Procedure:
-
Measure the absorbance of the purified DNP-protein conjugate at 280 nm (A280) and 360 nm (A360) using a spectrophotometer.[3] The molar extinction coefficient for DNP at 360 nm (ε_DNP) is approximately 17,500 M⁻¹cm⁻¹.[3]
-
Calculate the concentration of the DNP moiety:
-
[DNP] (M) = A360 / ε_DNP
-
-
Calculate the corrected absorbance of the protein at 280 nm. DNP also absorbs at 280 nm, so a correction factor is needed. The correction factor (CF) is the ratio of the absorbance of DNP at 280 nm to its absorbance at 360 nm (A280/A360). For DNP, this ratio (1/Rz) is approximately 1/3.43.[3]
-
A280_corrected = A280 - (A360 * CF)
-
-
Calculate the protein concentration:
-
[Protein] (M) = A280_corrected / ε_protein
-
Where ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = [DNP] / [Protein]
-
Visual Guides
Caption: Workflow for labeling proteins with this compound.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biotium.com [biotium.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common non-specific binding issues encountered during experiments involving DNP-labeled molecules and Succinimidyl Esters (SE). Here you will find troubleshooting guides and frequently asked questions to help you achieve clean, specific, and reliable results.
Section 1: DNP-Labeled Molecules - Non-Specific Binding Issues
Assumption: For the purpose of this guide, "DNP-X" is treated as a generic representation of a DNP-labeled molecule , where Dinitrophenyl (DNP) is used as a hapten in immunoassays and other related applications. Non-specific binding, in this case, refers to the undesirable binding of the DNP-labeled reagent to surfaces or molecules other than its intended target (e.g., an anti-DNP antibody).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding with DNP-labeled molecules?
A1: Non-specific binding of DNP-labeled molecules can be attributed to several factors:
-
Hydrophobic Interactions: The DNP group itself is hydrophobic and can interact non-specifically with hydrophobic surfaces of microplates or other proteins.
-
Ionic Interactions: Charged regions on the carrier molecule ("X") or the DNP-labeled conjugate can interact with oppositely charged surfaces or molecules.
-
Insufficient Blocking: Inadequate blocking of the solid phase (e.g., ELISA plate wells) can leave sites exposed for non-specific adsorption.[1]
-
Antibody Cross-Reactivity: The antibodies being used may exhibit low-level cross-reactivity with other molecules in the sample or on the solid phase.
-
High Concentration of Labeled Reagent: Using an excessively high concentration of the DNP-labeled molecule can lead to increased background binding.
Q2: How can I reduce non-specific binding in my DNP-based immunoassay?
A2: To mitigate non-specific binding, consider the following strategies:
-
Optimize Blocking Conditions: Experiment with different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers) and optimize the concentration and incubation time.
-
Add Detergents: Including a mild, non-ionic detergent, such as Tween-20 (typically at 0.05-0.1%), in your washing and antibody dilution buffers can help disrupt weak, non-specific interactions.
-
Adjust Buffer Composition: Modifying the ionic strength or pH of your buffers can sometimes reduce non-specific binding.
-
Titrate Your Reagents: Perform a titration of your DNP-labeled molecule and your detection antibodies to find the optimal concentrations that yield a high signal-to-noise ratio.
-
Increase Washing Steps: More stringent and numerous washing steps can help remove non-specifically bound molecules.
Troubleshooting Guide: High Background in DNP Immunoassays
High background is a common manifestation of non-specific binding. The following table provides a structured approach to troubleshooting this issue.
| Potential Cause | Recommended Solution | Quantitative Recommendations |
| Insufficient Blocking | Increase the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent. | Blocking Agent Concentration: 3-5% BSA or non-fat dry milk. Incubation Time: 1-2 hours at room temperature or overnight at 4°C. |
| High Antibody/Conjugate Concentration | Perform a checkerboard titration to determine the optimal concentration of the DNP-labeled reagent and detection antibodies. | Start with a broad dilution range (e.g., 1:100 to 1:10,000) for your primary antibody and DNP-labeled reagent. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer. Ensure vigorous but gentle washing. | Perform 3-5 washes of 5 minutes each with a buffer containing 0.05% Tween-20. |
| Hydrophobic/Ionic Interactions | Add a non-ionic detergent to the wash and dilution buffers. Adjust the salt concentration of the buffers. | Tween-20: 0.05-0.1%. NaCl: 150-500 mM. |
Experimental Protocol: Optimizing Blocking Buffers
This protocol outlines a method for testing different blocking agents to reduce non-specific binding in a DNP-based ELISA.
-
Plate Coating: Coat the wells of a 96-well microplate with your capture antibody or antigen, as per your standard protocol.
-
Blocking: After washing the coated plate, add 200 µL of different blocking buffers to designated wells. Test a panel of blockers, such as:
-
3% BSA in PBS
-
5% Non-fat dry milk in PBS
-
1% Casein in PBS
-
A commercial blocking buffer
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).
-
Negative Control: Add your DNP-labeled detection conjugate (at your standard concentration) to a set of wells that do not contain the target analyte.
-
Incubation and Detection: Proceed with the remaining steps of your ELISA protocol.
-
Analysis: Compare the background signal in the negative control wells for each blocking buffer. The buffer that yields the lowest background signal is the most effective at preventing non-specific binding in your assay.
Section 2: Succinimidyl Esters (SE) - Non-Specific Binding Issues
Succinimidyl esters (SE), also known as NHS esters, are widely used for labeling proteins and other molecules containing primary amines.[2] Non-specific binding issues with SE-labeled molecules are often related to the labeling process itself or the subsequent use of the conjugate in an assay.
Frequently Asked Questions (FAQs)
Q1: What causes non-specific binding of proteins labeled with Succinimidyl Esters?
A1: Non-specific binding of SE-labeled proteins can arise from:
-
Over-labeling: Incorporating too many SE-dye molecules onto a protein can increase its hydrophobicity and lead to aggregation, both of which promote non-specific binding.
-
Hydrolysis of the SE group: The NHS ester is susceptible to hydrolysis, which competes with the amine reaction.[3][4] Hydrolyzed, un-reacted dye can contribute to background signal if not properly removed.
-
Presence of Aggregates: Labeled proteins may form aggregates, which can bind non-specifically in an assay.
-
Inadequate Purification: Failure to remove unconjugated dye and other reaction byproducts after the labeling reaction is a major source of high background.
Q2: My SE-labeled antibody is showing high background in my immunoassay. What should I do?
A2: To address high background with an SE-labeled antibody, consider the following:
-
Optimize the Degree of Labeling (DOL): The DOL is the average number of dye molecules per protein.[5] Aim for a DOL within the recommended range for your specific dye and application. This can be controlled by adjusting the molar ratio of dye to protein during the labeling reaction.
-
Ensure Proper Purification: Use size exclusion chromatography (e.g., a Sephadex column) or dialysis to effectively remove all free, unconjugated dye.[6]
-
Check for Aggregates: Centrifuge your labeled antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates.
-
Optimize Assay Conditions: As with DNP-labeled molecules, optimize blocking, washing, and antibody concentrations in your specific assay.
Troubleshooting Guide: Issues with SE Protein Labeling and Purification
This table provides solutions to common problems encountered during and after SE labeling that can lead to non-specific binding.
| Problem | Potential Cause | Recommended Solution | Quantitative Recommendations |
| High Background Signal | Incomplete removal of free dye | Purify the conjugate using size-exclusion chromatography or extensive dialysis. | For dialysis, use a membrane with an appropriate molecular weight cut-off (MWCO) and perform multiple buffer changes over 24-48 hours. |
| Protein aggregation | Centrifuge the labeled protein solution before use. Consider adding a stabilizing agent like BSA or glycerol. | Centrifuge at >10,000 x g for 15 minutes. Add BSA to a final concentration of 0.1-1%. | |
| Low Labeling Efficiency | Hydrolysis of the NHS ester | Use anhydrous DMSO or DMF to dissolve the SE dye.[7] Prepare the dye solution immediately before use. Ensure the reaction pH is optimal.[6] | Optimal pH for labeling is typically 8.3-8.5.[6][8] |
| Presence of primary amines in the buffer | Use amine-free buffers such as phosphate or carbonate/bicarbonate buffer.[6][7] Avoid buffers like Tris. | Use 0.1 M sodium bicarbonate, pH 8.3, or 0.1 M phosphate buffer, pH 7.5-8.0. |
Experimental Protocol: Succinimidyl Ester (SE) Labeling of an Antibody
This protocol provides a general procedure for labeling an antibody with an amine-reactive SE dye.
-
Prepare the Antibody:
-
Prepare the SE Dye:
-
Dissolve the SE dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] This should be done immediately before use.
-
-
Labeling Reaction:
-
Add a calculated amount of the dye solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10-20 fold molar excess of dye is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[7]
-
-
Purification:
-
Separate the labeled antibody from the un-reacted dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25).[5]
-
Elute with a suitable storage buffer, such as PBS.
-
Collect the fractions containing the labeled antibody (these will be colored).
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.
-
Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where A_max is the absorbance at the dye's maximum wavelength, A_280 is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF is the correction factor for the dye's absorbance at 280 nm.[7]
-
Visualizations
Troubleshooting Logic for High Background in Immunoassays
Caption: A logical workflow for troubleshooting high background signals.
Workflow for SE Labeling and Purification
Caption: The experimental workflow for antibody labeling with SE dyes.
References
- 1. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. biocompare.com [biocompare.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotium.com [biotium.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing D-NP-SE Signal-to-Noise Ratio
Welcome to the technical support center for Dynamic Nuclear Polarization (DNP) enhanced Spin-Echo (SE) experiments. This guide is designed for researchers, scientists, and drug development professionals seeking to maximize the signal-to-noise (S/N) ratio in their solid-state NMR experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and achieve optimal results.
Troubleshooting Guide: Low Signal-to-Noise in DNP-SE Experiments
Low S/N is a frequent challenge in DNP-SE experiments. The issue can originate from suboptimal DNP enhancement, inefficient spin-echo signal formation, or a combination of both. This guide provides a systematic approach to diagnosing and resolving the root cause of poor signal intensity.
| Question | Possible Cause | Recommended Action |
| 1. Is the DNP enhancement factor (ε) low? | Suboptimal Polarizing Agent (PA): The chosen PA may be inefficient for your sample, magnetic field, or temperature.[1] | - Ensure the PA is chemically stable in your sample matrix. - Select a PA known to be efficient at your B₀ field strength (e.g., nitroxide biradicals like AMUPol for Cross-Effect DNP at high fields).[2] - Verify the PA concentration is optimal, typically in the 5-20 mM range.[3] |
| Improper Sample Preparation: Poor vitrification or inhomogeneous distribution of the PA can severely limit DNP efficiency. | - Use a cryoprotectant (e.g., glycerol-d₈/D₂O/H₂O) to ensure the formation of a glassy matrix upon freezing.[3][4] - Ensure the PA is fully dissolved and homogeneously mixed with the sample to form a uniform paste before packing the rotor.[3][5] | |
| Incorrect Microwave (µw) Frequency/Power: The µw irradiation may not be optimally exciting the electron-nuclear transitions required for polarization transfer. | - Perform a DNP profile experiment by sweeping the µw frequency to find the maximum positive and negative enhancements.[6] - Conduct a power titration experiment to determine the optimal µw power that maximizes enhancement without causing excessive sample heating or saturation.[4][7] | |
| Suboptimal Temperature: DNP mechanisms are highly temperature-dependent.[8] | - Ensure stable and accurate temperature control, typically around 100 K for standard biradical PAs.[9] - Verify that µw irradiation is not causing significant sample heating, which can reduce DNP efficiency.[2] | |
| 2. DNP enhancement is high, but the spin-echo signal is weak. What's wrong? | Paramagnetic Relaxation Enhancement (PRE): The polarizing agent, while essential for DNP, is paramagnetic and can significantly shorten the transverse relaxation time (T₂).[7] A short T₂ leads to rapid signal decay before the echo can be effectively detected. | - Optimize Echo Time (TE): Use the shortest possible TE that still allows for proper echo formation and removal of artifacts. A long TE will result in significant signal loss due to T₂ decay. - Choose an Appropriate PA: Some PAs have a less pronounced effect on T₂. If T₂ is a major limitation, consider PAs with different electronic properties, though this may involve a trade-off with DNP efficiency. |
| Inefficient Spin-Echo Pulse Sequence: Incorrect pulse calibration or timings can lead to poor refocusing of the signal. | - Carefully calibrate the 90° and 180° radiofrequency (RF) pulses at the cryogenic experimental temperature. - Ensure the RF power is sufficient to achieve uniform excitation and inversion across the entire sample. | |
| Magic Angle Spinning (MAS) Artifacts: High-speed sample rotation can interfere with the spin-echo formation if not properly synchronized. | - For experiments requiring long evolution times, ensure that the echo time is a multiple of the rotor period (τR) to avoid modulation of the signal intensity and phase. | |
| 3. The signal appears broad or distorted. What is the cause? | Poor Magnetic Field Homogeneity: The presence of the DNP probe and cryogenic equipment can affect the B₀ field homogeneity. | - Shim the magnet carefully with the DNP probe at the experimental temperature. - The spin-echo sequence should refocus signal loss from static field inhomogeneities, but severe inhomogeneity can still lead to signal loss and distortion. |
| Line Broadening from Paramagnetic Agent: High concentrations of the polarizing agent can cause significant line broadening.[10] | - If resolution is critical, try reducing the concentration of the polarizing agent. This may reduce the DNP enhancement but improve spectral resolution. |
A logical workflow for troubleshooting low S/N is visualized in the diagram below.
Frequently Asked Questions (FAQs)
Q1: What is a typical DNP enhancement factor (ε) I should expect? A1: DNP enhancement factors are highly dependent on the magnetic field strength, polarizing agent, and sample. For modern biradicals like AMUPol in glassy matrices at fields of 9.4 T and temperatures around 100 K, enhancements can range from 100 to over 200.[2] At higher fields (e.g., 18.8 T), these enhancements may decrease.[1] Under optimal conditions with specific polarizing agents, enhancements exceeding 500 have been reported.[7]
Q2: How does the polarizing agent affect my spin-echo signal? A2: The polarizing agent is a source of unpaired electrons, which are paramagnetic. These agents dramatically increase the rate of transverse relaxation (shorten T₂) through a process called Paramagnetic Relaxation Enhancement (PRE).[7] Since the spin-echo signal intensity decays exponentially with a time constant of T₂, a shorter T₂ means the signal will decay much faster, leading to a weaker echo, especially at longer echo times.
Q3: What is the optimal concentration for the polarizing agent? A3: The ideal concentration is a balance between maximizing DNP enhancement and minimizing detrimental effects like PRE and signal quenching. Typically, concentrations in the range of 5-20 mM are used for biradical polarizing agents.[3] The optimal concentration can vary, so it is best to test a few concentrations if you are working with a new sample type.
Q4: Why is a glassy matrix important for the sample? A4: A glassy, amorphous matrix is crucial for achieving high DNP enhancements. It ensures that the polarizing agent molecules are homogeneously distributed throughout the sample, which is necessary for the polarization to propagate from the electrons to the bulk nuclei via spin diffusion.[3] Cryoprotectants like glycerol are used to prevent the formation of crystalline ice, which would expel the radicals into clusters, leading to very poor DNP performance.[3]
Q5: Can I perform a DNP-SE experiment on a liquid sample? A5: While most high-enhancement DNP experiments are performed on solid-state samples at cryogenic temperatures, DNP in liquids (via the Overhauser Effect) is also possible.[3] However, the enhancements are generally lower than in solids.[11] A more common technique is dissolution-DNP, where a sample is polarized in the solid state and then rapidly dissolved to create a hyperpolarized liquid for solution-state NMR.[9][12]
Quantitative Data Summary
The choice of polarizing agent (PA) and experimental conditions significantly impacts the DNP enhancement. The following tables summarize reported enhancement factors for common PAs and the effect of key experimental parameters.
Table 1: DNP ¹H Enhancement Factors (εH) for Various Polarizing Agents. Conditions: ~100 K, Magic Angle Spinning (MAS), in a glycerol-d₈/D₂O/H₂O glass-forming matrix.
| Polarizing Agent | B₀ Field (T) | εH (approx.) | Primary DNP Mechanism |
| AMUPol | 9.4 | ~250 | Cross-Effect |
| AMUPol | 14.1 | ~140 | Cross-Effect |
| TEKPol | 9.4 | ~150-200 | Cross-Effect |
| BDPA in OTP | 9.4 | >500 | Solid-Effect |
| Gd(III) Complexes | 9.4 | ~36 | Not specified |
Data compiled from multiple sources.[1][7][13] Actual performance may vary based on specific sample and instrumental conditions.
Table 2: Impact of Experimental Parameters on DNP-SE Signal.
| Parameter | Effect of Increase | Rationale |
| Microwave Power | Increases DNP enhancement up to a saturation point. | More efficient saturation of electron spin transitions leads to better polarization transfer.[7] Excessive power can cause sample heating. |
| Temperature | Decreases DNP enhancement (above ~100 K). | Lower temperatures increase electron spin polarization (the source of DNP) and lengthen relaxation times, which is favorable for DNP.[8] |
| PA Concentration | Increases DNP enhancement up to a point, then may decrease it. Shortens T₂. | Higher concentration provides more polarization sources but can lead to self-quenching and significant paramagnetic line broadening and relaxation.[10] |
| Echo Time (TE) | Decreases final signal intensity. | The spin-echo signal decays with a time constant T₂, which is shortened by the presence of the polarizing agent. |
Experimental Protocols
Protocol 1: Sample Preparation for DNP-SE
This protocol describes the preparation of a biological or material sample for solid-state DNP-SE spectroscopy using a biradical polarizing agent.
Materials:
-
Sample of interest (e.g., protein, polymer)
-
Polarizing Agent (e.g., AMUPol for aqueous systems, TEKPol for organic)
-
Cryoprotectant solution (e.g., 60:30:10 v/v/v d₈-glycerol:D₂O:H₂O)
-
Solid-state NMR rotor (e.g., 3.2 mm zirconia)
-
Spatula and packing tools
-
Vortexer and centrifuge
Procedure:
-
Prepare the PA Solution: Dissolve the polarizing agent in the cryoprotectant solution to achieve the desired final concentration (e.g., 10-20 mM). This may require gentle heating or vortexing.
-
Sample Hydration: If starting with a lyophilized solid sample, add the PA/cryoprotectant solution to the solid to form a wet, thick paste. The goal is to achieve homogeneous wetting without excess liquid.[5]
-
Homogenization: For insoluble samples like membrane proteins or fibrils, it may be necessary to centrifuge the sample directly from a radical solution to ensure homogeneous distribution.[3]
-
Rotor Packing: Carefully transfer the homogenized sample paste into the NMR rotor using a suitable packing tool. Ensure there are no air bubbles. It is critical to fill the active volume of the rotor completely and symmetrically.
-
Sealing: Place the drive tip and cap on the rotor to seal it.
-
Quality Control (Optional but Recommended): Use a benchtop EPR spectrometer to quantify the radical concentration in the packed rotor. This helps ensure sample consistency and diagnose potential radical degradation.[2]
-
Freezing: Rapidly freeze the packed rotor by immersing it in liquid nitrogen before inserting it into the pre-cooled NMR probe.
Protocol 2: Optimizing the DNP-SE Experiment
This protocol assumes the sample is packed and the spectrometer is cooled.
Workflow Diagram:
Procedure:
-
Initial Setup:
-
Insert the frozen rotor into the NMR probe, which should be pre-cooled to the target temperature (e.g., 100 K).
-
Start MAS at the desired rate.
-
Tune and match the relevant NMR channels (e.g., ¹H and ¹³C).
-
-
DNP Parameter Optimization:
-
Turn on the microwave source.
-
Frequency Optimization: Acquire a series of 1D spectra while stepping the microwave frequency across the expected range for your DNP mechanism (e.g., for Cross-Effect, sweep a range of a few hundred MHz around the central EPR frequency). Plot the signal enhancement to find the frequency that yields the maximum signal.[6]
-
Power Optimization: Set the microwave frequency to the optimum found in the previous step. Acquire a series of 1D spectra while varying the microwave power. Plot the enhancement versus power to find the point of maximum enhancement without significant signal broadening from sample heating.[4][7]
-
Measure Build-up Time (T_B): With optimal frequency and power, perform an inversion recovery-style experiment with microwave irradiation to measure the DNP polarization build-up time constant, T_B.
-
-
Spin-Echo Sequence Setup:
-
RF Pulse Calibration: With microwave irradiation on (to have sufficient signal), carefully calibrate the 90° and 180° pulse lengths for your nucleus of interest at the experimental temperature.
-
Set Echo Time (TE): Choose the shortest possible TE that accommodates the pulses, gradients (if any), and allows for the decay of transient signals.
-
Set Recycle Delay: The recycle delay between scans should be set to at least 1.3 times the measured DNP build-up time (T_B) to allow the polarization to recover. Note that T_B can be on the order of seconds.[6]
-
-
Acquisition:
-
Acquire the final DNP-enhanced spin-echo spectrum with microwaves on.
-
To accurately calculate the enhancement factor, turn the microwaves off and acquire a reference spectrum under identical conditions (pulse sequence, number of scans). The recycle delay for the reference scan should be set to >5 times the nuclear T₁ relaxation time in the presence of the radical.
-
Calculate the enhancement factor (ε) by taking the ratio of the integrated signal intensities of the microwave-on and microwave-off spectra.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overhauser Dynamic Nuclear Polarization-Enhanced NMR Relaxometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of 15N–13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation strategies dnp experiments | Bruker [bruker.com]
- 6. Maximizing NMR signal per unit time by facilitating the e-e-n cross effect DNP rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. bridge12.com [bridge12.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in static samples below 20 K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and advances in the application of dynamic nuclear polarization to liquid-state samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic Nuclear Polarization (DNP) | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 13. Design Principles for the Development of Gd(III) Polarizing Agents for Magic Angle Spinning Dynamic Nuclear Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNP-X, SE Reaction Time Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester). The focus is on optimizing the reaction time and addressing common issues encountered during labeling experiments with amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is the succinimidyl ester of 6-(2,4-Dinitrophenyl)aminohexanoic acid. It is an amine-reactive chemical probe. Its primary applications include:
-
Hapten Labeling: It is used to label proteins and other molecules, which can then be recognized by anti-DNP antibodies for detection or purification purposes.[1][2][3]
-
FRET Quencher: this compound can act as an excellent Förster Resonance Energy Transfer (FRET) quencher, particularly when paired with fluorescent donors like Tryptophan (Trp) or Tyrosine (Tyr).[1][2][3]
Q2: What is the reactive group in this compound and what does it react with?
The reactive group is the N-hydroxysuccinimidyl (NHS) ester. It reacts with primary aliphatic amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[4]
Q3: What are the optimal pH conditions for the reaction?
The reaction of the NHS ester with primary amines is most efficient at a pH of approximately 8.3.[4] It is recommended to use an amine-free buffer, such as carbonate or phosphate buffer, for the reaction.[4]
Q4: How should this compound be stored?
This compound powder should be stored at -20°C, protected from light and moisture.[1][4] Stock solutions are unstable and it is recommended to prepare them fresh before use.[1] If storage of a stock solution is necessary, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Succinimidyl Ester | Ensure the solvent used for reconstitution (e.g., DMSO, DMF) is anhydrous, as the NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.[4] Prepare solutions fresh before each experiment.[1] |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is between 7.5 and 8.5. The reaction rate is significantly slower at lower pH values. |
| Presence of Competing Amines | Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with this compound. Use buffers like PBS, HEPES, or bicarbonate. |
| Insufficient Molar Excess of this compound | Increase the molar ratio of this compound to your target molecule. A 10- to 20-fold molar excess is a common starting point for protein labeling. |
| Low Reaction Temperature | The reaction is typically performed at room temperature. If labeling efficiency is low, you can try incubating at 37°C, but be mindful of the stability of your target molecule. |
| Short Reaction Time | Increase the reaction time. Typical reaction times range from 30 minutes to 2 hours. Monitor the reaction progress to determine the optimal time. |
Issue 2: Precipitate Formation During Reaction
| Possible Cause | Troubleshooting Step |
| Low Solubility of this compound | This compound is soluble in anhydrous DMSO or DMF.[4] Ensure the stock solution is fully dissolved before adding it to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid precipitation of the target molecule. |
| Low Solubility of the Labeled Product | The DNP group is hydrophobic. High degrees of labeling can decrease the solubility of the target protein. If precipitation occurs, consider reducing the molar excess of this compound used in the reaction. |
| Incorrect Buffer Conditions | Check the salt concentration and pH of your buffer, as these can affect the solubility of your target molecule and the labeled product. |
Experimental Protocols & Data
This compound Reconstitution
For preparing stock solutions, the following table provides the volume of anhydrous DMSO needed to reconstitute a specific mass of this compound (Molecular Weight: 394.34 g/mol ) to a desired concentration.[1][5]
| Mass of this compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |
| 0.1 mg | 253.6 µL | 50.7 µL | 25.4 µL |
| 0.5 mg | 1.268 mL | 253.6 µL | 126.8 µL |
| 1 mg | 2.536 mL | 507.2 µL | 253.6 µL |
| 5 mg | 12.68 mL | 2.536 mL | 1.268 mL |
Note: This table is a general guide. Always refer to the manufacturer's instructions for the specific product you are using.
General Protein Labeling Protocol
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with continuous stirring. Protect from light.
-
Purification: Remove the unreacted this compound and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.
Visualizations
Caption: Reaction of this compound with a primary amine on a protein.
Caption: General experimental workflow for protein labeling with this compound.
References
DNP-X, SE solubility issues in aqueous buffers
Welcome to the technical support center for DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a particular focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an amine-reactive chemical compound. It contains a dinitrophenyl (DNP) group, which is a well-known hapten, and a succinimidyl ester (SE) functional group. The "X" in its name refers to a seven-atom aminohexanoyl spacer which helps to increase the accessibility of the DNP moiety. Its primary applications include:
-
Hapten for Immunoassays: this compound is used to label proteins and other molecules with the DNP hapten. These DNP-labeled molecules can then be detected with high affinity by anti-DNP antibodies in various immunoassay formats.
-
FRET Quencher: The DNP group is an excellent quencher for fluorophores like tryptophan (Trp), tyrosine (Tyr), and 7-amino-4-carbamoylmethylcoumarin (ACC).[1][2] This property is utilized in developing FRET-based assays, such as those for monitoring protease activity.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is sparingly soluble in water but is readily soluble in anhydrous (water-free) organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][5] It is crucial to use high-quality, anhydrous solvents to prevent the hydrolysis of the succinimidyl ester.[6]
Q3: How should I store this compound and its stock solutions?
A3: this compound powder should be stored at -20°C, protected from light and moisture.[5] Stock solutions in anhydrous DMSO or DMF are unstable and should be prepared fresh before use.[7] For longer-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[5]
Q4: Why is the pH of the reaction buffer important for this compound conjugation?
A4: The pH of the reaction buffer is a critical factor that influences the efficiency of the conjugation reaction. The reaction involves the aminolysis of the succinimidyl ester by a primary amine on the target molecule. However, the succinimidyl ester is also susceptible to hydrolysis, which is a competing reaction. The optimal pH range for the aminolysis reaction is typically between 7.2 and 9.0.[8] Below this range, the primary amines are protonated and less nucleophilic, slowing down the desired reaction. Above this range, the rate of hydrolysis of the succinimidyl ester increases significantly, reducing the yield of the conjugated product.
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered when working with this compound is its limited solubility in aqueous buffers, which can lead to precipitation and impact the success of labeling experiments. This guide provides a systematic approach to troubleshooting these issues.
Problem: Precipitation is observed when adding the this compound stock solution to the aqueous reaction buffer.
This is a frequent issue arising from the hydrophobic nature of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
-
Check the Final Concentration of the Organic Solvent:
-
Issue: The percentage of DMSO or DMF in the final aqueous reaction mixture may be too high, or the concentration of this compound may exceed its solubility limit in that specific solvent/buffer mixture.
-
Solution: While this compound requires an organic solvent for initial dissolution, the final concentration of this solvent in the aqueous reaction buffer should be kept to a minimum, typically below 1% for cell-based assays to avoid cytotoxicity.[9][10] For in vitro labeling reactions, a final concentration of up to 10% DMSO may be tolerated, but this should be empirically determined. If precipitation occurs, try reducing the final organic solvent concentration by either increasing the total reaction volume or preparing a more concentrated initial stock solution of this compound in the organic solvent.
-
-
Optimize the Dilution Method:
-
Issue: Adding the this compound stock solution too quickly or into an unstirred buffer can lead to localized high concentrations and immediate precipitation.
-
Solution: Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring the buffer.[11] This ensures rapid and uniform mixing, minimizing the chances of precipitation.
-
-
Utilize Sonication:
-
Issue: Small aggregates of this compound may form upon addition to the aqueous buffer that are resistant to dissolution by simple mixing.
-
Solution: Briefly sonicate the final reaction mixture in a water bath sonicator.[11] This can help to break up small precipitates and facilitate the dissolution of the compound.
-
-
Evaluate Buffer Composition:
-
Issue: Certain buffer components can affect the solubility of this compound or may be incompatible with the conjugation reaction.
-
Solution: Ensure that your buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your target molecule for reaction with the succinimidyl ester. Recommended buffers include phosphate-buffered saline (PBS), carbonate, or borate buffers at a pH between 7.2 and 9.0.[8]
-
Quantitative Data
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration | Molarity | Notes |
| DMSO | 50 mg/mL | 126.79 mM | May require ultrasonication to fully dissolve. Use of hygroscopic DMSO can significantly impact solubility; use newly opened, anhydrous DMSO.[5] |
Table 2: Half-life of Succinimidyl Esters in Aqueous Buffers
| pH | Temperature | Half-life | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [9] |
| 8.0 | Room Temp | ~3.5 hours | [12] |
| 8.5 | 4°C | 10 minutes | [9] |
| 8.5 | Room Temp | ~3 hours | [12] |
| 9.0 | Room Temp | ~2 hours | [12] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
-
Prepare the Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 9.0) at a concentration of 1-5 mg/mL.[13]
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer before proceeding.
-
-
Prepare the this compound Stock Solution:
-
Perform the Conjugation Reaction:
-
While gently stirring the protein solution, add the this compound stock solution to achieve a 5- to 15-fold molar excess of the labeling reagent over the protein.[13]
-
Incubate the reaction at room temperature for 1 hour with continuous gentle stirring.
-
-
Purify the Labeled Protein:
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
-
Determine the Degree of Labeling (Optional):
-
The degree of labeling can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and 360 nm (for DNP concentration).
-
Experimental Workflow for Protein Labeling
Caption: Workflow for protein labeling with this compound.
Signaling Pathway Visualization
FRET-Based Protease Activity Assay
This compound is often used to synthesize internally quenched fluorescent (IQF) peptide substrates for monitoring protease activity.[2] In these substrates, a fluorophore and the DNP quencher are attached to the same peptide. In the intact peptide, the fluorescence of the donor is quenched by the DNP acceptor through Förster Resonance Energy Transfer (FRET). When a specific protease cleaves the peptide substrate, the fluorophore and the quencher are separated, leading to an increase in fluorescence.[14]
Caption: FRET-based protease assay using a DNP-quenched substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNP-X acid, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester] *CAS 82321-04-8* | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
Validation & Comparative
A Comparative Guide to DNP-X, SE and Alternative Amine-Reactive Labeling Reagents
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from immunoassays and fluorescence microscopy to drug targeting and the study of protein-protein interactions. N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the covalent attachment of various moieties to primary amines on proteins and other biomolecules. This guide provides a detailed comparison of DNP-X, Succinimidyl Ester (SE), a hapten-labeling reagent, with other commonly used amine-reactive succinimidyl esters, focusing on their performance in validation experiments.
DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive compound that introduces the dinitrophenyl (DNP) hapten onto a target molecule. This hapten can then be recognized with high affinity by anti-DNP antibodies, providing a versatile tool for signal amplification and detection. Furthermore, the DNP group can act as an effective Förster Resonance Energy Transfer (FRET) quencher for donor fluorophores like tryptophan and tyrosine.[1]
This guide will delve into the experimental validation of this compound labeling, comparing its performance characteristics with those of a generic fluorescent succinimidyl ester (e.g., a fluorescein-SE or rhodamine-SE) as a representative alternative.
Quantitative Performance Comparison
The following table summarizes the key performance parameters when comparing this compound with a standard fluorescent SE for protein labeling. These values are based on the general principles of NHS ester chemistry and the specific properties of the conjugated moieties.
| Parameter | DNP-X, Succinimidyl Ester | Fluorescent Succinimidyl Ester (e.g., Fluorescein-SE) | Key Considerations |
| Reaction Principle | Nucleophilic acyl substitution targeting primary amines (N-terminus, Lysine residues)[2][] | Nucleophilic acyl substitution targeting primary amines (N-terminus, Lysine residues)[2][] | Both reagents follow the same fundamental reaction mechanism, forming a stable amide bond.[2][] |
| Optimal pH | 7.2 - 8.5[4][5] | 7.2 - 8.5[4][5] | A slightly alkaline pH is required to deprotonate the primary amines, making them nucleophilic.[4][5] |
| Competing Reaction | Hydrolysis of the NHS ester[4][6] | Hydrolysis of the NHS ester[4][6] | The rate of hydrolysis increases with pH and can significantly reduce labeling efficiency, especially at low protein concentrations.[4][6] |
| Solubility | Requires an organic co-solvent like DMSO or DMF for stock solutions[2] | Varies depending on the specific fluorophore; many also require DMSO or DMF[2] | The hydrophobicity of the DNP group is a factor to consider for the solubility of the final conjugate. |
| Detection Method | Anti-DNP antibody-based detection (e.g., ELISA, Western blot), FRET quenching[1] | Direct fluorescence detection (e.g., fluorometry, fluorescence microscopy) | DNP labeling offers the potential for significant signal amplification through enzymatic or fluorophore-conjugated secondary antibodies. |
| Quantification | Spectrophotometric determination of Degree of Labeling (DOL)[7][8] | Spectrophotometric determination of Degree of Labeling (DOL)[7][8] | The calculation for DOL needs to account for the absorbance of the DNP group at 280 nm.[7][8] |
| Stability of Conjugate | Stable amide bond | Stable amide bond | The covalent amide bond formed is generally considered irreversible under physiological conditions.[] |
Experimental Protocols
To objectively compare the performance of this compound and a fluorescent SE, a standardized experimental workflow is essential. The following protocols are designed for such a comparative analysis.
Protocol 1: Comparative Protein Labeling
This protocol outlines the steps for labeling a model protein (e.g., Bovine Serum Albumin or an IgG antibody) with this compound and a fluorescent SE in parallel.
Materials:
-
Protein solution (e.g., BSA at 10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)
-
This compound
-
Fluorescent SE (e.g., Fluorescein-SE)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Labeling Reagent Stock Solutions: Dissolve this compound and the fluorescent SE in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Protein Preparation: Ensure the protein solution is in the labeling buffer and at a concentration of 5-10 mg/mL. Amine-containing buffers like Tris must be avoided in the protein solution.
-
Labeling Reaction:
-
For each labeling reagent, add a 10 to 20-fold molar excess of the dissolved reagent to the protein solution.
-
Incubate the reactions for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 100 mM to stop the labeling reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted labeling reagent and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the Degree of Labeling (DOL) for each conjugate using spectrophotometry (see Protocol 2).
Protocol 2: Quantification of Degree of Labeling (DOL)
This protocol describes how to determine the average number of label molecules conjugated to each protein molecule.
Materials:
-
Labeled protein solutions (from Protocol 1)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified labeled protein solutions at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_max). For DNP, the absorbance maximum is around 360 nm. For a fluorescent label, this will be specific to the fluorophore.
-
-
Calculations:
-
For the Fluorescent SE Labeled Protein:
-
Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where CF is the correction factor (A280 of the free dye / A_max of the free dye), ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_dye is the molar extinction coefficient of the fluorescent dye at its A_max.[7][8]
-
-
For the this compound Labeled Protein:
-
The same principle applies, using the molar extinction coefficient and correction factor for the DNP moiety. The molar extinction coefficient for DNP is approximately 17,400 M⁻¹cm⁻¹ at 360 nm.
-
-
Visualizations
Experimental and Analytical Workflows
The following diagrams illustrate the key workflows for comparing this compound and a fluorescent SE, and a typical signaling pathway where a DNP-labeled component could be utilized.
Caption: Comparative experimental workflow for this compound and fluorescent SE labeling.
Caption: Workflow for determining the Degree of Labeling (DOL).
Caption: A generic signaling pathway involving a DNP-labeled ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to Negative Controls for DNP-X, SE Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of appropriate negative controls for experiments utilizing DNP-X, Succinimidyl Ester (SE) for the haptenylation of proteins and other biomolecules. We will explore the rationale behind each control, present comparative data, and offer alternative labeling methodologies.
Introduction to DNP-X, SE Labeling
This compound (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive compound widely used to attach a dinitrophenyl (DNP) hapten to proteins and other molecules containing primary amines, such as the lysine residues on a protein.[1] The succinimidyl ester (SE) moiety reacts with these amines to form a stable amide bond. This DNP tag can then be detected by anti-DNP antibodies, making it a valuable tool in various immunoassays and detection techniques.[2][3] this compound can also function as a Förster Resonance Energy Transfer (FRET) quencher.[1]
The selection and implementation of appropriate negative controls are critical for the validation of any experiment involving this compound labeling to ensure that the observed signal is specific to the intended labeling and not a result of non-specific interactions or artifacts.
Key Negative Controls for this compound Labeling
The primary goal of negative controls in this context is to account for signals not arising from the specific, covalent attachment of the DNP hapten to the target molecule and its subsequent detection.
Unlabeled Control
The most fundamental negative control is a sample that has not been exposed to the this compound reagent but is otherwise treated identically to the experimental sample. This control is essential for assessing the background signal from all subsequent steps, including the detection with an anti-DNP antibody.
-
Purpose: To measure the baseline signal and autofluorescence of the sample and to control for non-specific binding of the detection antibody to the unlabeled target molecule or other components in the sample.
-
Implementation: The sample is processed through the entire experimental workflow, except for the addition of this compound.
Isotype Control
When using a monoclonal anti-DNP antibody for detection, an isotype control is crucial. This involves using a non-specific antibody of the same immunoglobulin class (e.g., IgG1, IgG2a) and concentration as the primary anti-DNP antibody.
-
Purpose: To differentiate between specific antigen-driven binding of the anti-DNP antibody and non-specific binding due to the antibody's Fc region or other non-specific interactions.[4][5]
-
Implementation: The this compound labeled sample is incubated with the isotype control antibody instead of the anti-DNP antibody.
Quenched Labeling Reaction Control
In this control, the this compound reagent is pre-incubated with a high concentration of a small molecule containing a primary amine, such as Tris or glycine, before being added to the target molecule solution. This effectively "quenches" the reactive succinimidyl ester.
-
Purpose: To demonstrate that the labeling is dependent on the reactive SE group and to control for any non-covalent interactions of the this compound molecule with the target.
-
Implementation: this compound is mixed with a quenching agent (e.g., 1 M Tris-HCl, pH 8.0) for a short period to deactivate the SE ester before this mixture is added to the protein solution.
Comparison with an Alternative: Biotin-SE Labeling
Biotin-SE is a widely used alternative for hapten-labeling of proteins. The biotin tag is detected with high specificity and affinity by streptavidin conjugates.
| Feature | This compound | Biotin-SE |
| Detection Reagent | Anti-DNP Antibody | Streptavidin |
| Endogenous Interference | Low, as DNP is not naturally present in most biological systems.[2] | Can be an issue in samples with high endogenous biotin levels (e.g., certain cell lysates, serum). |
| Signal Amplification | Can be achieved with secondary antibodies. | Streptavidin has four biotin-binding sites, allowing for signal amplification with biotinylated reporters. |
| Negative Controls | Unlabeled, Isotype Control, Quenched Reaction | Unlabeled, Streptavidin-only Control, Quenched Reaction |
Experimental Data
The following table summarizes hypothetical data from a fluorescence-based assay comparing a this compound labeled protein with various negative controls.
| Sample | Treatment | Detection Reagent | Mean Fluorescence Intensity (MFI) |
| Experimental | This compound Labeled BSA | Anti-DNP Antibody | 8500 |
| Unlabeled Control | Unlabeled BSA | Anti-DNP Antibody | 150 |
| Isotype Control | This compound Labeled BSA | Isotype Control Antibody | 250 |
| Quenched Control | Quenched this compound + BSA | Anti-DNP Antibody | 400 |
Experimental Protocols
Protocol 1: this compound Labeling of Bovine Serum Albumin (BSA)
-
Preparation of BSA Solution: Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 5 mg/mL.
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the this compound solution to the BSA solution at a 10-fold molar excess. Incubate for 1 hour at room temperature with gentle stirring.
-
Quenching (Optional but Recommended): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted this compound.
-
Purification: Remove unreacted this compound and byproducts by size exclusion chromatography (e.g., Sephadex G-25) or dialysis against phosphate-buffered saline (PBS).
Protocol 2: Negative Control Preparation
-
Unlabeled Control: Follow the same procedure as Protocol 1, but add an equivalent volume of DMF or DMSO without this compound to the BSA solution.
-
Isotype Control: Prepare the this compound labeled BSA as described in Protocol 1. During the detection step, substitute the anti-DNP antibody with an isotype control antibody at the same concentration.
-
Quenched Labeling Reaction Control: Prior to adding to the BSA solution, incubate the this compound solution with 1 M Tris-HCl (pH 8.0) at a 100-fold molar excess for 10 minutes at room temperature. Then, add this mixture to the BSA solution and proceed with the labeling protocol.
Visualizing Experimental Workflows
Caption: Workflow for this compound labeling and the corresponding unlabeled negative control.
Caption: Logic diagram for isotype and quenched reaction negative controls.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In accordance with FDA, can a biotinylated mAb be replaced by a DNP marked mAb? - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 3. resources.revvity.com [resources.revvity.com]
- 4. ICC/IF Controls | Antibodies.com [antibodies.com]
- 5. bitesizebio.com [bitesizebio.com]
DNP-X, SE vs. Biotin Labeling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a labeling method is critical for the success of various applications, from immunoassays to cellular imaging. This guide provides an objective comparison of DNP-X, Succinimidyl Ester (SE) and biotin labeling, supported by experimental data and detailed protocols to aid in selecting the optimal system for your research needs.
This guide delves into the chemical properties, labeling procedures, and signal amplification strategies for both DNP-X, SE and biotin, offering a comprehensive overview of their respective advantages and limitations. While direct quantitative comparisons in the literature are limited, this guide synthesizes available data to provide a clear comparison of their performance in various applications.
Key Performance Characteristics: A Comparative Overview
| Feature | This compound Labeling | Biotin Labeling |
| Principle | Covalent labeling of primary amines with the dinitrophenyl (DNP) hapten. Detection is mediated by a high-affinity anti-DNP antibody. | Covalent labeling of primary amines with biotin (Vitamin B7). Detection is based on the high-affinity, non-covalent interaction between biotin and streptavidin or avidin. |
| Endogenous Interference | Low. DNP is a synthetic hapten not naturally present in most biological samples, minimizing background from endogenous sources. | High potential. Endogenous biotin in tissues and cell culture media can lead to high background and false positives. |
| Signal Amplification | Can be amplified using enzyme-conjugated anti-DNP antibodies or through techniques like Tyramide Signal Amplification (TSA) with DNP-tyramide. | Readily amplified using streptavidin-enzyme conjugates (e.g., Streptavidin-HRP) or through TSA with biotin-tyramide. The tetrameric nature of streptavidin allows for the binding of multiple enzyme molecules. |
| Relative Signal Strength | Signal intensity is comparable to other haptens like digoxigenin (DIG) and can be stronger than fluorescein in certain applications like in situ hybridization.[1][2] | Generally provides strong signal amplification due to the high affinity of the biotin-streptavidin interaction and the potential for multiple enzyme conjugation. |
| Specificity | High, based on the specific recognition of the DNP hapten by the anti-DNP antibody. | High, due to the very strong and specific interaction between biotin and streptavidin. |
| Versatility | Broadly applicable in ELISA, Western blotting, immunohistochemistry (IHC), in situ hybridization (ISH), and flow cytometry. | Widely used in a vast array of applications including ELISA, Western blotting, IHC, ISH, flow cytometry, affinity chromatography, and surface plasmon resonance. |
| Cost-Effectiveness | Can be a more cost-effective alternative to other labeling systems.[3] | Reagents are widely available from numerous suppliers, leading to competitive pricing. |
Experimental Workflows and Signaling Pathways
To visually represent the principles behind this compound and biotin labeling and their detection, the following diagrams illustrate the core experimental workflows.
Signal Amplification: A Deeper Look at Tyramide Signal Amplification (TSA)
For detecting low-abundance targets, Tyramide Signal Amplification (TSA) is a powerful technique compatible with both DNP and biotin labeling systems.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein labeling with this compound and Biotin-NHS.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)
-
This compound (dissolved in DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~360 nm (for DNP).
Protocol 2: Protein Labeling with Biotin-NHS
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)
-
Biotin-NHS (dissolved in DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a 10-20 mg/mL stock solution of Biotin-NHS in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Biotin-NHS stock solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted Biotin-NHS by size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Conclusion: Making an Informed Decision
Both this compound and biotin are powerful and versatile labeling reagents for a wide range of biological applications. The choice between them will largely depend on the specific requirements of the experiment.
-
This compound labeling is an excellent choice when there is a concern for endogenous biotin interference, offering a robust and sensitive detection system with low background. It has been shown to be a reliable alternative to other haptens, providing comparable signal strength.[1][2]
-
Biotin labeling remains a gold standard in many applications due to the exceptionally high affinity of the biotin-streptavidin interaction, which allows for robust signal amplification. However, researchers must be mindful of and control for potential background from endogenous biotin.
For applications requiring the highest sensitivity, especially for low-abundance targets, coupling either labeling method with a signal amplification technique such as TSA is highly recommended. By carefully considering the factors outlined in this guide, researchers can confidently select the labeling strategy that will yield the most reliable and sensitive results for their specific research questions.
References
A Comparative Guide to Protein Haptenylation: Alternatives to DNP-X, SE
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of small molecules, known as haptens, to larger carrier proteins is a fundamental technique in immunology and drug development. This process, termed haptenylation, is crucial for eliciting a robust immune response to small molecules that are otherwise non-immunogenic.[1][][3][4] DNP-X, Succinimidyl Ester (DNP-X, SE) is a widely used reagent for this purpose, targeting primary amines on proteins. However, a range of alternative methods exist, each with distinct advantages in terms of specificity, efficiency, and the nature of the resulting conjugate. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols.
Overview of Protein Haptenylation
Haptens are small molecules that can elicit an immune response only when attached to a larger carrier, typically a protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][][] The hapten-carrier conjugate presents the hapten to the immune system in a manner that triggers the production of antibodies specific to the hapten.[3][4] The choice of conjugation chemistry is critical as it influences the number of haptens attached, the site of attachment, and the stability of the conjugate, all of which can impact the resulting immune response.[4]
Comparison of Haptenylation Chemistries
The selection of a haptenylation reagent is primarily dictated by the available functional groups on the protein and the hapten. While this compound utilizes N-hydroxysuccinimide (NHS) ester chemistry to react with primary amines, several other effective strategies are available.
| Haptenylation Chemistry | Target Functional Group on Protein | Reactive Group on Hapten | Key Advantages | Key Disadvantages |
| NHS Esters (e.g., this compound) | Primary amines (-NH₂) | N-hydroxysuccinimide ester | Well-established, simple one-step reaction. | Can lead to heterogeneous labeling due to multiple lysine residues. Reaction is pH-sensitive and prone to hydrolysis at high pH.[6][7][8] |
| Maleimide Chemistry | Sulfhydryl groups (-SH) | Maleimide | Highly specific for cysteine residues, allowing for site-specific conjugation.[][10] Forms a stable thioether bond.[] | Requires the presence of a free sulfhydryl group, which may necessitate protein engineering or reduction of existing disulfide bonds. The thioether bond can be slowly reversible under certain conditions.[11] |
| EDC/NHS Chemistry | Carboxyl groups (-COOH) or Primary amines (-NH₂) | Primary amine or Carboxyl group | Versatile for coupling carboxyl-containing haptens to amines on the protein, or vice-versa.[1] | Can result in polymerization of the carrier protein.[1] Requires a two-step process to avoid self-conjugation. |
| Click Chemistry | Azide or Alkyne (introduced) | Alkyne or Azide | Highly specific and efficient "bioorthogonal" reaction.[12][] Reaction is fast, quantitative, and can be performed in aqueous buffers.[14] | Requires the introduction of non-native azide or alkyne functional groups onto both the protein and the hapten.[14] |
| Heterobifunctional Crosslinkers (e.g., SMCC) | Primary amines (-NH₂) | Sulfhydryl group (-SH) | Provides a controlled, two-step process, reducing unwanted polymer formation.[15] Allows for the conjugation of sulfhydryl-containing haptens to amines.[15] | The linker itself can be immunogenic.[16] |
Experimental Protocols
General Protocol for Protein Labeling with NHS Esters
This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized hapten, such as this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the hapten
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6][7]
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[6][7]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration, desalting)[6]
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[6]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[6][7]
-
Conjugation Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution while gently vortexing. A typical starting molar excess is 8-fold for monolabeling.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6] If the hapten is light-sensitive, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted hapten and byproducts by passing the reaction mixture through a gel filtration or desalting column.[6]
Quantitative Data Summary for NHS Ester Labeling:
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5)[6][7] | The reaction rate is significantly reduced at lower pH where amines are protonated. Hydrolysis of the NHS ester increases at higher pH.[6][7] |
| Molar Excess of NHS Ester | 5x to 20x over protein | This should be optimized for the specific protein and desired degree of labeling. |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C[6] | Longer incubation times may be required for less reactive proteins. |
| Protein Concentration | 1-10 mg/mL[6] | Higher concentrations can improve reaction efficiency but may also increase the risk of precipitation. |
General Protocol for Protein Labeling with Maleimide Reagents
This protocol outlines the conjugation of a maleimide-functionalized hapten to a protein containing free sulfhydryl groups.
Materials:
-
Protein with free sulfhydryl groups in a degassed, thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Maleimide-functionalized hapten
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.[17] If necessary, treat the protein with a reducing agent like TCEP to reduce disulfide bonds and then remove the reducing agent.
-
Maleimide-Hapten Solution Preparation: Prepare a 10 mM stock solution of the maleimide-hapten in anhydrous DMSO or DMF.[17]
-
Conjugation Reaction: Add the maleimide-hapten stock solution to the protein solution at a recommended starting molar ratio of 10:1 to 20:1 (maleimide:protein).[17]
-
Incubation: Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 2-8°C.[17]
-
Purification: Purify the conjugate using a gel filtration or desalting column to remove unreacted hapten.
Quantitative Data Summary for Maleimide Labeling:
| Parameter | Recommended Value | Notes |
| Reaction pH | 7.0 - 7.5 | The thiol-maleimide reaction is highly chemoselective for thiols in this pH range.[10] |
| Maleimide Molar Excess | 10x to 20x over protein | Should be optimized for each specific protein. |
| Reaction Time | 2 hours at room temperature or overnight at 2-8°C | |
| Buffer Conditions | Degassed and free of thiols. | Thiols in the buffer will compete with the protein for reaction with the maleimide. |
Visualizing the Chemistries and Workflows
To further clarify these processes, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Reaction mechanism of an NHS ester with a primary amine on a protein.
Caption: Reaction of a maleimide with a protein's sulfhydryl group.
Caption: General experimental workflow for protein haptenylation.
Caption: Simplified signaling pathway of hapten-carrier induced antibody production.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
A Comparative Guide to DNP-X, SE and Other NHS Esters for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the covalent attachment of various moieties to proteins and other biomolecules through the formation of stable amide bonds with primary amines.[] This guide provides an objective comparison of DNP-X, Succinimidyl Ester (SE) with other commonly used NHS esters, namely Biotin-NHS and fluorescent dye-NHS esters.
DNP-X, SE is an amine-reactive hapten used for introducing dinitrophenyl groups onto biomolecules. This allows for subsequent detection with anti-DNP antibodies, often employed in immunoassays and as a tool for signal amplification.[2] Its performance characteristics, when compared to other popular NHS esters, dictate its suitability for specific research applications.
Performance Comparison of Amine-Reactive NHS Esters
The choice of an NHS ester depends on the desired application, the nature of the biomolecule to be labeled, and the required detection method. Below is a comparative overview of this compound, Biotin-NHS, and a representative fluorescent dye-NHS ester (e.g., a Cy5 NHS ester).
| Feature | This compound | Biotin-NHS Ester | Fluorescent Dye-NHS Ester (e.g., Cy5-NHS) |
| Primary Function | Hapten for immunodetection | High-affinity binding tag | Direct fluorescence detection |
| Detection Method | Anti-DNP antibody (e.g., in ELISA, Western blot) | Avidin/Streptavidin conjugates | Fluorescence microscopy, flow cytometry, etc. |
| Signal Amplification | Inherent via enzymatic secondary antibodies | Possible with streptavidin-enzyme conjugates | Generally, signal is direct |
| Molecular Weight | ~394.34 g/mol | Varies (e.g., NHS-Biotin ~341.38 g/mol ) | Varies (e.g., Cy5 NHS ester ~616 g/mol )[3] |
| Spacer Arm | Typically a 7-atom aminohexanoyl spacer ('X') | Available with various spacer arm lengths | Often includes a spacer to reduce quenching |
| Solubility | Generally soluble in organic solvents (DMSO, DMF) | Standard NHS esters are soluble in organic solvents; Sulfo-NHS variants are water-soluble[3] | Varies; many are soluble in organic solvents |
| Primary Application | Immunoassays, hapten-based detection systems | Affinity purification, immunoassays, cell sorting | Cellular imaging, flow cytometry, FRET |
Experimental Data Summary
| Parameter | General Performance of NHS Esters | Considerations for Specific Esters |
| Reaction pH | Optimal between 7.2 and 8.5.[] | Consistent across DNP-X, Biotin, and dye-NHS esters. |
| Reaction Time | Typically 30 minutes to 2 hours at room temperature.[] | Reaction kinetics are generally fast for most NHS esters. |
| Stability of Conjugate | The formed amide bond is generally stable. | Some evidence of biotin-protein bond instability in plasma.[2][5] DNP and dye conjugates are generally considered stable. |
| Hydrolytic Stability | NHS esters are susceptible to hydrolysis, with a half-life of hours at pH 7, decreasing to minutes at higher pH.[6][7] | Sulfo-NHS esters exhibit greater water solubility and are often preferred for reactions with proteins that are sensitive to organic solvents.[3][8] |
Experimental Protocols
General Protocol for Protein Labeling with NHS Esters
This protocol provides a general framework for labeling proteins with this compound, Biotin-NHS, or fluorescent dye-NHS esters. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester (this compound, Biotin-NHS, or fluorescent dye-NHS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent and prepare the solution fresh.[3]
-
-
Labeling Reaction:
-
Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should typically not exceed 10%.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a light-sensitive dye.
-
-
Quenching the Reaction (Optional):
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted NHS ester and byproducts using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by spectrophotometry, if applicable (for dyes and DNP). For biotinylated proteins, assays such as the HABA assay can be used.
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: A generalized workflow for the conjugation of NHS esters to proteins.
Signaling Pathway: DNP-Based Immunoassay Signal Amplification
The following diagram illustrates a common application of DNP-labeled proteins in an immunoassay, showcasing a signal amplification cascade.
Caption: Signal amplification using a DNP-labeled secondary antibody in an immunoassay.
References
- 2. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. covachem.com [covachem.com]
Unveiling the Specificity of Anti-DNP Antibodies: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comprehensive comparison of the cross-reactivity of anti-Dinitrophenyl (DNP) antibodies, supported by experimental data and detailed protocols. By examining the binding characteristics of anti-DNP antibodies against various structurally related and unrelated haptens, we can elucidate the principles of antibody specificity and provide a framework for evaluating potential off-target effects.
Quantitative Analysis of Anti-DNP Antibody Cross-Reactivity
The binding affinity of anti-DNP antibodies to their primary target, DNP, is typically high. However, these antibodies can also exhibit cross-reactivity with other structurally similar molecules, most notably trinitrophenyl (TNP). The extent of this cross-reactivity can be quantified by comparing the dissociation constants (Kd) or the concentration required for 50% inhibition (IC50) in competitive assays.
| Hapten | Structure | Relative Binding Affinity (%) | Dissociation Constant (Kd) Range (M) |
| 2,4-Dinitrophenyl (DNP) | DNP | 100 | 10⁻⁷ - 10⁻⁹ |
| 2,4,6-Trinitrophenyl (TNP) | TNP | 10 - 50 | 10⁻⁶ - 10⁻⁸ |
| 4-Nitrophenyl (pNP) | pNP | < 1 | > 10⁻⁵ |
| 2-Nitrophenyl (oNP) | oNP | < 1 | > 10⁻⁵ |
| Biotin | Biotin | < 0.1 | Not significant |
This table summarizes representative data from multiple studies. Actual values can vary depending on the specific antibody clone, assay conditions, and experimental technique.
Visualizing Antibody-Hapten Interactions
The principle of antibody cross-reactivity is rooted in the structural similarity between the primary antigen and other molecules. An antibody's binding site, or paratope, recognizes a specific three-dimensional structure, the epitope. If another molecule shares a sufficiently similar epitope, the antibody can bind to it, albeit often with lower affinity.
Caption: High-affinity specific binding versus lower-affinity cross-reactive binding.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of anti-DNP antibodies, several robust experimental techniques can be employed. Here, we detail the methodologies for Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.
Experimental Workflow Overview
The general workflow for evaluating antibody cross-reactivity involves exposing the antibody to the primary antigen and a panel of potential cross-reactants and measuring the subsequent binding.
Navigating Amine-Reactive Labeling: A Comparative Guide to the Stability of DNP-X, SE in Biological Samples
For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules is a cornerstone of discovery. Among the various chemistries available, N-hydroxysuccinimide (NHS) esters, such as DNP-X, SE, are widely employed for their ability to react with primary amines. However, the inherent instability of the succinimidyl ester in aqueous environments, particularly in complex biological samples, presents a significant challenge. This guide provides an objective comparison of this compound's stability with alternative amine-reactive reagents, supported by experimental data and detailed protocols to inform your experimental design.
The efficiency of labeling reactions with succinimidyl esters is a race against hydrolysis. In aqueous solutions, the ester bond is susceptible to cleavage, rendering the reagent inactive. This hydrolytic degradation is significantly influenced by pH, with the rate increasing as the pH becomes more alkaline.[1][2] In the complex milieu of biological samples like plasma or serum, this instability can be further exacerbated by the presence of endogenous enzymes, such as esterases, which can accelerate the degradation of the reactive ester.[3]
Performance Comparison of Amine-Reactive Reagents
To provide a clear comparison, the following table summarizes the stability of this compound (as a representative NHS ester) and its common alternatives. While specific quantitative data for this compound in biological fluids is limited, the data for general NHS esters and comparative data for alternative chemistries in aqueous buffers offer valuable insights.
| Reagent Class | Reactive Group | Target Residue | Resulting Linkage | Stability in Aqueous Buffer (pH 8.0-8.5) | Relative Stability in Biological Fluids (Projected) |
| This compound | N-Hydroxysuccinimide (NHS) ester | Primary amines (e.g., Lysine, N-terminus) | Amide | Moderate (Half-life can be in the order of minutes to hours)[1][2] | Lower due to enzymatic degradation[3] |
| TFP Esters | Tetrafluorophenyl ester | Primary amines | Amide | High (Significantly more resistant to hydrolysis than NHS esters)[4][5][6] | Higher than NHS esters |
| SDP Esters | Sulfodichlorophenol ester | Primary amines | Amide | Very High (Reportedly more stable than TFP and NHS esters)[7] | Highest among the listed esters |
| Isothiocyanates | Isothiocyanate | Primary amines | Thiourea | High | High |
Note: The projected relative stability in biological fluids is based on the intrinsic chemical stability of the reactive group and its susceptibility to enzymatic cleavage.
Experimental Data: Hydrolysis Rates of NHS vs. TFP Esters
A study comparing the hydrolysis of NHS and TFP ester-terminated self-assembled monolayers (SAMs) provides quantitative evidence for the superior stability of TFP esters, particularly at basic pH.[4]
| pH | Half-life of NHS-ester on SAM (minutes) | Half-life of TFP-ester on SAM (minutes) |
| 7.0 | ~130 | ~250 |
| 8.0 | ~45 | ~135 |
| 10.0 | ~39 | ~330 |
Data adapted from a study on self-assembled monolayers, which provides a model for the stability of these reactive groups on a surface.[4]
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
This compound Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO.
-
Reaction: Add the dissolved this compound to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis.
Protocol 2: Assay for Determining the Stability of Amine-Reactive Reagents in Plasma
This protocol can be adapted to compare the stability of this compound and other amine-reactive reagents in plasma.
Materials:
-
This compound or other amine-reactive reagent
-
Human plasma (or other biological fluid)
-
Anhydrous DMF or DMSO
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the amine-reactive reagent in anhydrous DMF or DMSO.
-
Incubation: Add a small volume of the stock solution to pre-warmed plasma to achieve the desired final concentration. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.
-
Protein Precipitation: Immediately add an equal volume of cold acetonitrile containing 0.1% TFA to the aliquot to precipitate plasma proteins and quench the reaction.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact amine-reactive reagent. The degradation can be monitored by the decrease in the peak area of the active reagent over time.
-
Data Analysis: Calculate the half-life of the reagent in plasma by plotting the natural logarithm of the remaining reagent concentration against time.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the key chemical reaction and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. n-hydroxysuccinimide ester functionalized: Topics by Science.gov [science.gov]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Use of DNP-X, SE in Bioconjugation and FRET-Based Assays
For researchers, scientists, and drug development professionals, the selection of appropriate labeling reagents and quenching molecules is critical for the development of robust and sensitive assays. This guide provides a comparative analysis of 2,4-Dinitrophenyl (DNP) as a quencher in Fluorescence Resonance Energy Transfer (FRET) based protease assays, with a focus on DNP-X, SE as the amine-reactive labeling reagent. The information presented is based on findings from a study that developed a highly sensitive and adaptable donor/acceptor pair for investigating protease substrate specificity.
Data Presentation: Comparison of FRET Quencher Performance
The efficiency of a FRET pair is crucial for the sensitivity of an assay. The following table summarizes a comparison between two FRET pairs: 7-amino-4-carbamoylmethylcoumarin (ACC) as the fluorophore paired with a DNP-based quencher, and the more conventional 7-methoxy-coumarin-4-yl acetic acid (MCA) also paired with a DNP quencher. The data is extracted from a study by Poreba et al. (2017).[1]
| Parameter | ACC/DNP Pair | MCA/DNP Pair | Significance |
| Förster Distance (R₀) | 34.7 Å | 36.5 Å | The slightly lower R₀ for the ACC/DNP pair indicates a marginally shorter distance for 50% energy transfer efficiency. |
| Fluorescence Quantum Yield (ΦF) of Quenched Substrate | 0.00288 | 0.00504 | The lower quantum yield of the quenched ACC substrate suggests more efficient quenching by DNP. |
| Fluorescence Quantum Yield (ΦF) of Free Fluorophore | 0.861 | 0.718 | The higher quantum yield of the free ACC fluorophore results in a brighter signal upon substrate cleavage. |
| Relative Sensitivity | 7 to 10 times higher | Standard | The ACC/Lys(DNP) substrates demonstrated significantly higher sensitivity in protease assays.[1] |
Experimental Protocols
The following are detailed methodologies for the synthesis and use of internally quenched fluorescent (IQF) substrates for protease assays, adapted from Poreba et al. (2017).[1]
Synthesis of a DNP-Containing FRET Protease Substrate
This protocol describes the synthesis of a peptide substrate incorporating a fluorophore (ACC) and a DNP quencher.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide AM resin
-
7-amino-4-carbamoylmethylcoumarin (ACC)
-
Fmoc-Lys(DNP)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
Procedure:
-
Peptide Synthesis: The peptide backbone is synthesized on Rink Amide AM resin using a standard solid-phase peptide synthesis (SPPS) protocol with Fmoc chemistry.
-
Fluorophore Coupling: After the synthesis of the desired peptide sequence, the N-terminal Fmoc group is removed, and ACC is coupled to the free N-terminal amine.
-
DNP-Lysine Incorporation: The DNP quencher is introduced by incorporating Fmoc-Lys(DNP)-OH at the desired position within the peptide sequence during the SPPS cycles.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) for 2 hours at room temperature.
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in water/acetonitrile, and purified by reverse-phase HPLC.
-
Verification: The final product is verified by mass spectrometry.
Protease Activity Assay Using a DNP-Quenched FRET Substrate
This protocol outlines the use of the synthesized ACC-peptide-Lys(DNP) substrate to measure protease activity.
Materials:
-
ACC-peptide-Lys(DNP) substrate stock solution (in DMSO)
-
Assay buffer specific to the protease of interest
-
Purified protease solution
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reaction Setup: In a 96-well microplate, add the assay buffer to each well.
-
Substrate Addition: Add the ACC-peptide-Lys(DNP) substrate to each well to a final concentration typically in the low micromolar range.
-
Enzyme Addition: Initiate the reaction by adding the protease solution to the wells. A control well without the enzyme should be included to measure background fluorescence.
-
Fluorescence Monitoring: Immediately place the microplate in a fluorescence reader and monitor the increase in fluorescence intensity over time. The excitation wavelength for ACC is typically around 380 nm, and the emission is measured at approximately 460 nm.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The protease activity is proportional to this rate.
Mandatory Visualization
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for synthesis and use of a DNP-quenched FRET substrate.
Caption: DNP as a FRET quencher in a protease assay.
References
A Researcher's Guide to Amine-Reactive Electrophiles for Covalent Ligand Discovery: A Performance Comparison in Diverse Cell Lines
For researchers, scientists, and drug development professionals, the identification of protein targets for small molecules is a critical step in understanding biological mechanisms and developing novel therapeutics. Covalent ligand discovery, utilizing electrophilic probes that form stable bonds with nucleophilic amino acid residues, has emerged as a powerful strategy. Among these, amine-reactive probes targeting lysine residues offer a broad approach to exploring the ligandable proteome.
This guide provides an objective comparison of the performance of amine-reactive electrophiles in different cell lines, with a focus on their application in chemoproteomics for target engagement and covalent ligand discovery. While direct comparative data for DNP-X, SE in this specific application is not extensively available in the public domain, we will use data from a well-characterized amine-reactive probe, a sulfotetrafluorophenyl (STP) ester alkyne probe, as a benchmark for performance across various cell lines. This compound, containing a succinimidyl ester (SE) reactive group, falls into the same class of amine-reactive reagents and its performance is expected to be comparable in principle.
Performance of Amine-Reactive Probes Across Different Cell Lines
The ability of an amine-reactive probe to label proteins within a complex cellular lysate is a key performance indicator. The following tables summarize quantitative data from a comprehensive chemoproteomic study utilizing an STP-alkyne probe to profile lysine reactivity in three distinct human cancer cell lines: MDA-MB-231 (breast adenocarcinoma), Ramos (Burkitt's lymphoma), and Jurkat (T-lymphocyte).[1][2][3] This data provides a valuable reference for what can be expected when using amine-reactive electrophiles for proteome-wide lysine profiling.
Table 1: Quantitative Lysine Labeling with an Amine-Reactive STP-Alkyne Probe Across Different Cancer Cell Lines [1]
| Cell Line | Total Quantified Lysine Residues | Hyper-reactive Lysine Residues (R10:1 < 2) |
| MDA-MB-231 | > 9,000 | Several hundred |
| Ramos | > 9,000 | Several hundred |
| Jurkat | > 9,000 | Several hundred |
Data is aggregated from Hacker et al., 2017. "Hyper-reactive" lysines are those that are readily labeled even at low probe concentrations, indicating a high intrinsic reactivity and potential functional significance.
Table 2: Comparison of Amine-Reactive Electrophilic Probes for Lysine Profiling
| Probe Type | Reactive Group | Key Features | Representative Probe(s) |
| This compound | Succinimidyl Ester (SE) | Commercially available amine-reactive building block.[4][5][6][7] The dinitrophenyl (DNP) group can be recognized by anti-DNP antibodies for detection.[4][5][6][7] Also functions as a FRET quencher.[6][7] | 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester |
| STP Ester Probes | Sulfotetrafluorophenyl Ester | Demonstrated high efficiency in proteome-wide lysine reactivity profiling.[1][2][3] | Pentynoic acid sulfotetrafluorophenyl ester |
| NHS Ester Probes | N-Hydroxysuccinimide Ester | Widely used for protein labeling.[8][9] Can be used to introduce various tags (fluorophores, biotin, etc.). | NHS-alkyne, NHS-biotin |
| Dioxazolones | Masked Isocyanate | Exhibit rapid kinetics and high labeling efficiency.[10] Can expand the scope of ligandable lysines. | ZSH-1023 |
| Aryl Fluorosulfates | Fluorosulfate | Used for global reactivity profiling of catalytic lysines in kinases.[11] | ArOSO2F-based probes |
Experimental Protocols
The following is a generalized protocol for utilizing an amine-reactive probe, such as this compound or an STP-alkyne probe, for chemoproteomic profiling of lysine residues in cell lysates. This protocol is based on established methods in the field.[1][2][3]
1. Cell Culture and Lysis:
-
Culture cells (e.g., MDA-MB-231, Ramos, Jurkat) to the desired confluence or density.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Probe Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in PBS.
-
Prepare a stock solution of the amine-reactive probe (e.g., this compound) in anhydrous DMSO.
-
Add the probe to the lysate at the desired final concentration (e.g., for reactivity profiling, a low concentration of 0.1 mM and a high concentration of 1.0 mM can be used).
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
3. Click Chemistry (for alkyne-functionalized probes):
-
To the labeled lysate, add the following click chemistry reagents in order:
-
Azide-biotin tag
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Incubate for 1 hour at room temperature.
4. Protein Precipitation and Digestion:
-
Precipitate the proteins using a methanol/chloroform/water procedure.
-
Resuspend the protein pellet in a denaturation buffer (e.g., 6 M urea in triethylammonium bicarbonate buffer).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Dilute the sample and digest the proteins with trypsin overnight at 37°C.
5. Enrichment of Labeled Peptides:
-
Enrich biotinylated peptides using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the biotinylated peptides from the beads.
6. Mass Spectrometry Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the labeled peptides and the specific lysine residues that were modified using appropriate database search algorithms.
-
For quantitative studies, compare the relative abundance of labeled peptides between different conditions (e.g., low vs. high probe concentration).
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Global profiling of lysine reactivity and ligandability in the human proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global profiling of lysine reactivity and ligandability in the human proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Global Reactivity Profiling of the Catalytic Lysine in Human Kinome for Covalent Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DNP-X, SE: A Guide for Laboratory Personnel
Essential safety and logistical information for the proper handling and disposal of DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is crucial for maintaining a safe laboratory environment. This guide provides detailed, step-by-step procedures for the deactivation and disposal of this amine-reactive compound, tailored for researchers, scientists, and drug development professionals.
This compound is an amine-reactive succinimidyl ester, a compound class that requires careful handling due to its reactivity. The primary safety concern is the reactive N-hydroxysuccinimide (NHS) ester group, which is sensitive to moisture and readily reacts with primary amines. Proper disposal procedures focus on the complete deactivation of this reactive group before the waste is collected for final disposal.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on its physical state: solid powder, solutions in organic solvents, or aqueous solutions from experimental workups. All waste containing this compound should be treated as chemical waste and segregated from regular trash.
Deactivation of Reactive this compound
Before disposal, the reactive succinimidyl ester moiety of this compound must be quenched. This can be achieved through two primary methods: hydrolysis or aminolysis.
1. Hydrolysis (Reaction with Water):
Succinimidyl esters react with water to form the corresponding carboxylic acid, which is no longer reactive towards amines. This process is accelerated at neutral to slightly basic pH.
-
Procedure:
-
For aqueous waste streams containing this compound, ensure the pH is between 7.0 and 8.5. If necessary, adjust the pH with a sodium bicarbonate solution.
-
Allow the solution to stand at room temperature for a minimum of one hour (overnight is recommended) to ensure complete hydrolysis of the NHS ester.[1]
-
After hydrolysis, the solution should be collected as aqueous hazardous waste.
-
2. Aminolysis (Reaction with Amines):
A more rapid method for quenching succinimidyl esters is to react them with an excess of a primary amine. Buffers such as Tris or glycine are effective for this purpose.
-
Procedure:
-
Add an excess of an amine-containing solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine) to the this compound waste.
-
Allow the mixture to react for at least 30 minutes at room temperature with occasional mixing.
-
Collect the quenched solution as aqueous hazardous waste.
-
Summary of Disposal Procedures by Waste Type
The following table summarizes the recommended disposal procedures for different forms of this compound waste.
| Waste Type | Disposal Procedure |
| Unused or Expired Solid this compound | 1. Do not dispose of in regular trash.[1] 2. Collect the original vial in a designated solid chemical waste container. 3. Label the container clearly as "Hazardous Waste" and include the chemical name. |
| Concentrated Solutions in Organic Solvents (e.g., DMSO, DMF) | 1. Never dispose of down the drain.[1] 2. Collect in a sealed and properly labeled hazardous waste container compatible with organic solvents. 3. The first rinse of any glassware that contained concentrated solutions should also be collected as hazardous waste.[1] |
| Dilute Aqueous Solutions and Reaction Mixtures | 1. Quench the reactive NHS ester using either hydrolysis or aminolysis as described above. 2. Collect the deactivated solution in a designated aqueous hazardous waste container. 3. Do not dispose of down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[1] |
| Contaminated Labware (e.g., pipette tips, gloves) | 1. Dispose of in a designated solid chemical waste container. |
Experimental Protocol: Quenching of Aqueous this compound Waste via Hydrolysis
This protocol details the steps for the deactivation of a dilute aqueous solution of this compound.
-
Segregate Waste: Collect all aqueous waste containing this compound in a dedicated, clearly labeled container.
-
pH Adjustment:
-
Measure the pH of the collected waste solution using a pH meter or pH strips.
-
If the pH is below 7.0, slowly add a saturated solution of sodium bicarbonate while stirring until the pH is between 7.0 and 8.5. Be cautious of potential gas evolution (CO2).
-
-
Hydrolysis:
-
Loosely cap the container to prevent pressure buildup.
-
Let the container stand in a fume hood at room temperature for at least one hour, or preferably overnight, to ensure complete hydrolysis of the succinimidyl ester.
-
-
Collection for Disposal:
-
Ensure the container is securely capped.
-
Affix a completed hazardous waste tag to the container, listing all constituents.
-
Arrange for pickup by your institution's EHS department.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: These procedures are intended as a guide. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Essential Safety and Logistical Information for Handling DNP-X, SE
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]
| Equipment | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield.[1] | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile or latex gloves. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] | Avoids inhalation of dust or aerosols. |
Operational Plan: From Receipt to Use
This compound is a moisture-sensitive and light-sensitive reagent.[2][3] Proper handling and storage are critical to preserving its reactivity.
2.1. Receiving and Storage
-
Upon Receipt : Inspect the container for any damage.
-
Storage of Solid Form : Store the vial in a freezer at -20°C, protected from light.[2][4][5] A desiccator can provide additional protection against moisture.[3]
-
Storage of Stock Solutions : Prepare aliquots to avoid repeated freeze-thaw cycles.[3] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[6]
2.2. Preparation of Stock Solutions
Succinimidyl esters are susceptible to hydrolysis in the presence of water.[7][8] Therefore, anhydrous solvents are essential for preparing stock solutions.
-
Solvent Selection : Use high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][5][9]
-
Procedure :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.[3]
-
Under a fume hood, add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration (e.g., 10 mM).[2][9]
-
Vortex briefly to ensure the compound is fully dissolved.[9]
-
The following table provides the volume of DMSO needed to prepare stock solutions of common concentrations from specific masses of this compound (Molecular Weight: 394.34 g/mol ).[10]
| Mass of this compound | Volume of DMSO for 1 mM Solution | Volume of DMSO for 5 mM Solution | Volume of DMSO for 10 mM Solution |
| 0.1 mg | 253.59 µL | 50.72 µL | 25.36 µL |
| 0.5 mg | 1.27 mL | 253.59 µL | 126.79 µL |
| 1 mg | 2.54 mL | 507.18 µL | 253.59 µL |
| 5 mg | 12.68 mL | 2.54 mL | 1.27 mL |
| 10 mg | 25.36 mL | 5.07 mL | 2.54 mL |
Experimental Protocol: Protein Labeling with this compound
This compound is an amine-reactive probe used to label proteins on primary amines, such as the ε-amino groups of lysine residues.[9][11]
3.1. Materials
-
Protein to be labeled (at least 2 mg/mL for optimal results)
-
This compound stock solution (10 mM in anhydrous DMSO or DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.[11] Avoid buffers containing primary amines like Tris.[9][12]
-
Quenching Solution (optional): 1.5 M hydroxylamine, pH 8.5[12]
-
Purification column (e.g., Sephadex G-25)[13]
3.2. Procedure
-
Prepare the Protein : Dissolve the protein in the reaction buffer to a concentration of 2.5 mg/mL.[11]
-
Initiate the Reaction : While gently vortexing the protein solution, add the this compound stock solution. A common starting molar ratio of dye to protein is 15:1, but this may require optimization.[9]
-
Incubate : Allow the reaction to proceed for 60 minutes at room temperature, protected from light.[9]
-
Quench the Reaction (Optional) : To stop the labeling reaction, you can add a quenching solution.[9]
-
Purify the Conjugate : Separate the labeled protein from unreacted this compound using a gel filtration column.[13]
-
Store the Conjugate : For long-term storage, add a stabilizer like BSA and a preservative such as sodium azide. Store at 4°C, or at -20°C in 50% glycerol, protected from light.[11]
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste and disposed of according to institutional and local environmental regulations.
4.1. Unused Solid this compound
-
Do not dispose of in regular trash.
-
Collect the original vial in a designated hazardous waste container.
-
Label the container clearly as "Hazardous Waste" with the chemical name.
4.2. Concentrated Solutions (e.g., in DMSO or DMF)
-
Collect in a sealed, labeled hazardous waste container.
-
Never dispose of down the drain.
-
The first rinse of glassware that contained concentrated solutions should also be collected as hazardous waste. Subsequent rinses with copious amounts of water may be permissible for drain disposal, but consult your institution's EHS guidelines.
4.3. Dilute Aqueous Solutions and Reaction Mixtures
-
While some institutions may permit drain disposal of very dilute, non-mutagenic dyes, it is best practice to collect all solutions containing this compound as hazardous chemical waste.
-
Confirm your institution's specific policies regarding the disposal of dilute dye solutions.
4.4. Contaminated Labware and PPE
-
All solid materials that have come into contact with this compound (e.g., pipette tips, microcentrifuge tubes, gloves) should be collected in a designated solid hazardous waste container.
-
Gels stained with this compound should be collected in a sealed container and disposed of as hazardous waste.
General Waste Handling Principles
-
Segregation : Keep this compound waste separate from other waste streams.
-
Labeling : Clearly label all waste containers with their contents.
-
Containers : Use appropriate, sealed, and leak-proof containers for waste collection.[14]
-
Storage : Store waste in a designated satellite accumulation area until it is collected for disposal.[14]
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. DNP-X acid, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. DNP-X acid, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester] *CAS 82321-04-8* | AAT Bioquest [aatbio.com]
- 11. biotium.com [biotium.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. genecopoeia.com [genecopoeia.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
